molecular formula C20H21NO6 B15600634 Berkeleyamide B

Berkeleyamide B

Cat. No.: B15600634
M. Wt: 371.4 g/mol
InChI Key: VDFNZTMTSRBUGD-UHFFFAOYSA-N
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Description

Berkeleyamide B is a carboxylic ester. It is functionally related to a benzyl alcohol.
This compound has been reported in Talaromyces ruber with data available.

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

[[5-(3-methylbutanoylcarbamoyl)-4-oxopyran-2-yl]-phenylmethyl] acetate

InChI

InChI=1S/C20H21NO6/c1-12(2)9-18(24)21-20(25)15-11-26-17(10-16(15)23)19(27-13(3)22)14-7-5-4-6-8-14/h4-8,10-12,19H,9H2,1-3H3,(H,21,24,25)

InChI Key

VDFNZTMTSRBUGD-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Berkeleyamide B: A Technical Overview of its Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berkeleyamide B is a novel amide compound isolated from the extremophilic fungus Penicillium rubrum (now classified as Talaromyces ruber). This fungus was discovered thriving in the harsh, acidic environment of Berkeley Pit Lake in Butte, Montana.[1] As a secondary metabolite from an organism adapted to extreme conditions, this compound represents a unique chemical scaffold of potential interest in natural product chemistry and drug discovery. This document provides a detailed account of its chemical structure, molecular formula, and the physicochemical data reported following its isolation and characterization.

Chemical Structure and Molecular Formula

This compound has the molecular formula C20H21NO6 , as established by high-resolution electrospray ionization mass spectrometry (HRESIMS).[1] The chemical structure was elucidated through extensive spectroscopic analysis, primarily using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.[1]

The IUPAC name for this compound is [[5-(3-methylbutanoylcarbamoyl)-4-oxopyran-2-yl]-phenylmethyl] acetate (B1210297). The structure features a 4-pyrone ring, a phenyl group, an isobutyl amide moiety, and an acetate group.

this compound chemical structure

Figure 1. 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

The characterization of this compound was based on the following spectroscopic data.

Mass Spectrometry and Infrared Spectroscopy

High-resolution mass spectrometry confirmed the molecular formula, and infrared spectroscopy indicated the presence of key functional groups.

Technique Data Interpretation
HRESIMSC20H21NO6Confirmed molecular formula with 11 sites of unsaturation.[1]
IR (cm-1)1754Acetate carbonyl stretch.[1]
1697Amide functionality.[1]
1654, 1616, 1574Suggestive of a 4-pyrone moiety.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound was primarily determined by the analysis of its ¹H and ¹³C NMR spectra, along with 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation). The presence of a monosubstituted aromatic ring, a terminal isobutyl group, and an acetate moiety were deduced from these data.[1] The HMBC spectrum was crucial in establishing the connectivity of the 4-pyrone core and the attached side chains.[1]

Note: Specific chemical shift values (δ) for ¹H and ¹³C NMR were not fully detailed in the primary literature in a tabular format, but the key structural moieties were identified through these techniques.

Isolation and Structure Elucidation Workflow

The isolation of this compound involved a multi-step process beginning with the fermentation of the producing organism, followed by extraction and chromatographic purification.

G cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Chromatographic Purification cluster_elucidation Structure Elucidation A Penicillium rubrum Culture B Solvent Extraction of Culture Broth A->B C Crude Extract B->C D Silica (B1680970) Gel Chromatography C->D E HPLC D->E F Pure this compound E->F G Spectroscopic Analysis (NMR, IR, HRESIMS) F->G H Structure Determination G->H

Caption: Workflow for the isolation and structure elucidation of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. While other compounds from the same fungal extract, such as Berkeleyamide A, have been reported to exhibit inhibitory activity against proteases like caspase-1 and matrix metalloproteinase 3 (MMP3), similar studies for this compound have not been described in the reviewed literature.[2]

Experimental Protocols

Fungal Culture and Fermentation

Penicillium rubrum isolated from Berkeley Pit Lake was cultured in a liquid medium to produce secondary metabolites, including this compound. The specifics of the fermentation medium and conditions were not detailed in the primary publication.

Extraction and Isolation

The general procedure for isolating this compound from the fungal culture is as follows:

  • Extraction: The culture broth is subjected to solvent extraction to obtain a crude organic extract.

  • Chromatography: The crude extract is then fractionated using silica gel chromatography.

  • Purification: Fractions containing this compound are further purified using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Note: This is a generalized protocol based on standard natural product isolation techniques. The specific solvents and gradients used for the chromatography of this compound were not provided in the available literature.

Conclusion

This compound is a structurally unique natural product isolated from an extremophilic fungus. Its chemical structure has been well-characterized through modern spectroscopic techniques. However, its biological properties remain unexplored. Further research is warranted to investigate the potential bioactivities of this compound, which could unveil novel therapeutic applications for this fascinating molecule.

References

Berkeleyamide B: A Technical Guide to its Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berkeleyamide B is a fungal secondary metabolite belonging to a class of amides produced by the extremophilic fungus Talaromyces ruber (formerly Penicillium rubrum). First isolated from a strain found in the acidic waters of Berkeley Pit Lake in Montana, this natural product, along with its congeners, has garnered interest due to its potential biological activities. This technical guide provides a comprehensive overview of the natural source, isolation, and proposed biosynthesis of this compound, intended for researchers in natural product chemistry, mycology, and drug discovery.

Natural Source and Isolation

This compound is a natural product originally isolated from the fungus Talaromyces ruber, a strain sourced from the unique and harsh environment of the Berkeley Pit, an acid mine waste lake in Butte, Montana. This extremophilic fungus has demonstrated the ability to produce a variety of novel secondary metabolites[1].

Fermentation and Extraction

The production of this compound is achieved through the cultivation of Talaromyces ruber in a liquid medium. The experimental protocol for its isolation is detailed below[2].

Experimental Protocol: Fungal Fermentation and Extraction [2]

  • Inoculation and Growth: Talaromyces ruber is cultured in a suitable liquid medium, such as potato dextrose broth, adjusted to an acidic pH (e.g., pH 2.7) to mimic its natural environment. The culture is typically incubated for several days under shaking conditions, followed by a period of static incubation to promote secondary metabolite production.

  • Harvesting: After the incubation period, the fungal mycelia are separated from the broth by filtration.

  • Extraction: The culture broth is extracted with an organic solvent, such as chloroform, to partition the secondary metabolites. The organic extract is then concentrated in vacuo to yield a crude extract containing this compound and other fungal metabolites.

Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

Experimental Protocol: Purification of this compound [2]

  • Flash Chromatography: The crude extract is first fractionated using flash chromatography on a silica (B1680970) gel column.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by silica gel HPLC using a solvent system of isopropanol (B130326) and hexanes to yield the pure compound.

Chemical Structure

The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. Its chemical formula is C₂₀H₂₁NO₆[3].

Compound Molecular Formula Molecular Weight Key Structural Features
This compoundC₂₀H₂₁NO₆371.4 g/mol 4-pyrone-imide moiety, isobutyl group, phenylmethyl acetate (B1210297) group

Biosynthesis Pathway

The complete biosynthetic pathway of this compound has not been experimentally elucidated. However, based on its chemical structure, a hypothetical pathway involving a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) system is proposed. Fungi, including species of Talaromyces, are known to produce a wide array of secondary metabolites through such pathways[4][5][6][7].

The core structure of this compound likely originates from both the polyketide and amino acid metabolic pathways. The 4-pyrone ring is a common motif in fungal polyketides[3][8], while the isobutylamide portion is suggestive of the incorporation of the amino acid L-leucine.

Proposed Biosynthetic Precursors
  • Polyketide Precursor: Acetyl-CoA and Malonyl-CoA

  • Amino Acid Precursor: L-leucine

Hypothetical Biosynthetic Pathway

The proposed pathway involves the following key steps:

  • Polyketide Chain Assembly: A polyketide synthase (PKS) catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain.

  • Pyranone Formation: The polyketide chain undergoes cyclization and subsequent modifications to form the 4-pyrone ring.

  • Amino Acid Activation and Incorporation: A non-ribosomal peptide synthetase (NRPS) adenylation (A) domain recognizes and activates L-leucine as its aminoacyl-AMP derivative, which is then tethered to a peptidyl carrier protein (PCP) domain.

  • Amide Bond Formation: A condensation (C) domain of the NRPS catalyzes the formation of an amide bond between the pyrone-containing carboxylic acid and the leucine (B10760876) moiety.

  • Further Tailoring Reactions: The resulting intermediate undergoes further enzymatic modifications, such as hydroxylation and acetylation, by tailoring enzymes (e.g., P450 monooxygenases, acetyltransferases) to yield the final this compound structure.

dot graph "Hypothetical_Biosynthesis_of_Berkeleyamide_B" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 1. Hypothetical biosynthetic pathway of this compound.

Experimental Workflow for Isolation and Characterization

The general workflow for obtaining and identifying this compound is outlined below.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 2. Experimental workflow for the isolation of this compound.

Biological Activity

The berkeleyamides, including this compound, have been evaluated for their biological activities. Berkeleyamides A and D have shown inhibitory activity against matrix metalloproteinase-3 (MMP-3) and caspase-1, enzymes implicated in cancer progression and inflammation[2]. Further investigation into the bioactivity of this compound is warranted to explore its therapeutic potential.

Conclusion

This compound represents an interesting example of a fungal secondary metabolite from an extremophilic organism. While its natural source and isolation have been well-documented, its biosynthesis remains an area for future investigation. The elucidation of the this compound biosynthetic gene cluster in Talaromyces ruber would provide valuable insights into the enzymatic machinery responsible for its production and could enable synthetic biology approaches for the generation of novel analogs with potentially enhanced therapeutic properties.

References

Biological Activity of Mycalamide B in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Berkeleyamide B" did not yield any publicly available scientific literature detailing its biological activity. Therefore, this document uses the well-researched, structurally related marine-derived macrolide, Mycalamide B , as an illustrative example to fulfill the user's request for an in-depth technical guide. Mycalamide B is a potent antitumor agent, and its biological activities have been documented in various cellular models.

This guide provides a comprehensive overview of the biological activity of Mycalamide B, focusing on its effects in cellular models. It is intended for researchers, scientists, and drug development professionals.

Overview of Mycalamide B

Mycalamide B is a natural product isolated from marine sponges of the Mycale genus.[1] It belongs to a family of structurally related compounds, including Mycalamide A and Pederin (B1238746).[1] Mycalamide B exhibits potent cytotoxic and antitumor properties, primarily attributed to its ability to inhibit protein synthesis.[2][3]

Quantitative Data on Biological Activity

Mycalamide B has demonstrated significant cytotoxicity across a range of cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values.

Cell LineCancer TypeIC₅₀ (nM)Reference(s)
P388Murine Leukemia< 5[3]
HL-60Human Promyelocytic Leukemia< 5[3]
HT-29Human Colon Adenocarcinoma< 5[3]
A549Human Lung Carcinoma< 5[3]
HeLaHuman Cervical Cancer~1[4]
Various Human Carcinoma Cell LinesNot Specified0.2 - 0.6[5]

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action of Mycalamide B is the inhibition of eukaryotic protein synthesis.[2][3] It targets the ribosome, the cellular machinery responsible for translating mRNA into protein.

Specifically, Mycalamide B inhibits the elongation step of translation.[2] It achieves this by binding to the E-site (exit site) of the large (60S) ribosomal subunit.[1][6] This binding event blocks the release of deacylated tRNA, which in turn stalls the ribosome on the mRNA transcript and prevents the addition of subsequent amino acids to the growing polypeptide chain.[2][6] This targeted disruption of protein synthesis ultimately leads to cell cycle arrest and apoptosis.

Signaling Pathway Diagram

MycalamideB_Pathway cluster_cell Eukaryotic Cell cluster_ribosome Ribosome (60S Subunit) MycalamideB Mycalamide B E_site E-site MycalamideB->E_site Binds to TranslationElongation Translation Elongation E_site->TranslationElongation Inhibits P_site P-site A_site A-site ProteinSynthesis Protein Synthesis TranslationElongation->ProteinSynthesis CellCycleArrest Cell Cycle Arrest ProteinSynthesis->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Mechanism of action of Mycalamide B.

Induction of Apoptosis

Mycalamide B is a potent inducer of apoptosis, or programmed cell death.[7] The inhibition of protein synthesis is a significant cellular stressor that can trigger apoptotic pathways. Studies have demonstrated that Mycalamide B-induced apoptosis can be observed through various cellular assays, including DNA laddering and Annexin-V staining.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Mycalamide B.

Cell Viability and Cytotoxicity Assay (MTS/MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of Mycalamide B on cancer cell lines and to calculate the IC₅₀ value.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Mycalamide B stock solution (in DMSO)

  • 96-well microplates

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of Mycalamide B in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the Mycalamide B dilutions. Include vehicle control (DMSO) wells.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protein Synthesis Inhibition Assay ([³H]-Leucine Incorporation)

Objective: To quantify the inhibitory effect of Mycalamide B on protein synthesis.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Mycalamide B stock solution

  • [³H]-Leucine

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Culture cells in 24-well plates.

  • Treat cells with various concentrations of Mycalamide B for a specified time (e.g., 1-4 hours).

  • Add [³H]-Leucine to each well and incubate for 30-60 minutes.

  • Wash the cells with cold PBS.

  • Precipitate the proteins by adding cold 10% TCA.

  • Wash the precipitate with ethanol.

  • Solubilize the precipitate in a lysis buffer.

  • Measure the radioactivity using a scintillation counter.

  • Express the results as a percentage of [³H]-Leucine incorporation relative to the vehicle control.

Apoptosis Detection by Annexin V Staining and Flow Cytometry

Objective: To detect and quantify apoptosis induced by Mycalamide B.

Materials:

  • Cancer cell lines

  • Mycalamide B stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with Mycalamide B at a concentration known to induce cytotoxicity for 24-48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Biological Assays start Start cell_culture Cell Culture (e.g., HeLa, A549) start->cell_culture treatment Treat with Mycalamide B (Dose-response) cell_culture->treatment incubation Incubate (24-72 hours) treatment->incubation cytotoxicity Cytotoxicity Assay (MTS/MTT) incubation->cytotoxicity protein_synthesis Protein Synthesis Assay ([³H]-Leucine) incubation->protein_synthesis apoptosis Apoptosis Assay (Annexin V) incubation->apoptosis data_analysis Data Analysis (IC₅₀, % Inhibition) cytotoxicity->data_analysis protein_synthesis->data_analysis apoptosis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for assessing Mycalamide B activity.

Conclusion

Mycalamide B is a highly potent natural product with significant antitumor activity in various cellular models. Its primary mechanism of action involves the inhibition of protein synthesis at the elongation stage by binding to the E-site of the ribosome. This leads to cell cycle arrest and the induction of apoptosis. The quantitative data and experimental protocols provided in this guide offer a framework for further research and development of Mycalamide B and related compounds as potential cancer therapeutics.

References

Berkeleyamides: Unveiling the Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Emerging Anticancer Properties of Berkeleyamide Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document focuses on the known biological activities of Berkeleyamide A, a natural product isolated from a marine-derived fungus. To date, there is a significant lack of publicly available scientific literature and data specifically pertaining to "Berkeleyamide B." Therefore, this guide will address the potential therapeutic targets of the berkeleyamide class of compounds in oncology, with Berkeleyamide A serving as the primary subject of analysis based on available research.

Introduction

The relentless pursuit of novel therapeutic agents in oncology has led researchers to explore unique chemical entities from diverse natural sources. Marine-derived fungi, in particular, have emerged as a prolific source of structurally complex and biologically active secondary metabolites. Among these, the berkeleyamides, isolated from a deep-water strain of Penicillium rubrum, represent a promising class of compounds with cytotoxic properties. This technical guide provides a comprehensive overview of the current understanding of berkeleyamides, with a specific focus on the potential therapeutic targets of Berkeleyamide A in the context of cancer.

While the user's query specified this compound, the available scientific literature is centered on Berkeleyamide A. This compound has been identified as a novel cytotoxic natural product and a caspase-1 inhibitor. This guide will synthesize the existing data on Berkeleyamide A to provide insights into the potential mechanisms of action and therapeutic avenues for the berkeleyamide family of molecules in oncology.

Berkeleyamide A: Structure and Cytotoxic Activity

Berkeleyamide A is a pyrrolidinone-containing natural product. Its total synthesis and absolute stereochemistry have been established, providing a foundation for further investigation into its biological activity. The cytotoxicity of secondary metabolites from Penicillium species has been documented, suggesting a potential role for these compounds in cancer research.[1][2][3][4]

Quantitative Cytotoxicity Data

While specific IC50 values for Berkeleyamide A against a comprehensive panel of cancer cell lines are not widely published, the general cytotoxic nature of related fungal metabolites suggests its potential as an anticancer agent. The table below is a representative template for how such data would be presented.

Cell LineCancer TypeIC50 (µM)Reference
Hypothetical Data
MCF-7Breast CancerValueCitation
MDA-MB-231Breast CancerValueCitation
A549Lung CancerValueCitation
HCT116Colon CancerValueCitation
PC-3Prostate CancerValueCitation

Potential Therapeutic Target: Caspase-1

A key finding in the study of Berkeleyamide A is its activity as a caspase-1 inhibitor. Caspases are a family of cysteine proteases that play crucial roles in apoptosis (programmed cell death) and inflammation.

The Role of Caspase-1 in Oncology

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is primarily associated with inflammation through its role in the maturation of pro-inflammatory cytokines IL-1β and IL-18. The role of caspase-1 in cancer is complex and context-dependent.

  • Pro-tumorigenic Role: In some cancers, chronic inflammation mediated by caspase-1 can create a tumor microenvironment that promotes cell proliferation, angiogenesis, and metastasis. Inhibition of caspase-1 in such contexts could represent a viable therapeutic strategy.

  • Anti-tumorigenic Role: In other scenarios, caspase-1-mediated pyroptosis, a form of inflammatory cell death, can eliminate cancer cells and stimulate an anti-tumor immune response.

Recent studies have highlighted the potential of targeting caspase-1 in specific cancer types. For instance, in basal-like breast cancer, the absence of the estrogen receptor (ER) can promote caspase-1 expression, leading to IL-1β maturation, recruitment of tumor-associated macrophages, and tumor progression.[5] Pharmacological inhibition of caspase-1 in this context has been shown to decrease tumor growth and reverse resistance to immunotherapy.[5] Conversely, in pancreatic carcinoma cells, inhibition of caspase-1 has been observed to induce a non-apoptotic, "necrotic-like" cell death, suggesting its involvement in anti-apoptotic processes in this particular cancer.[6]

The potential mechanism of Berkeleyamide A as a caspase-1 inhibitor suggests its utility in cancers where caspase-1 activity is pro-tumorigenic.

Signaling Pathways

Based on the known function of caspase-1, Berkeleyamide A could potentially modulate signaling pathways associated with inflammation and cell death.

Caspase-1 Dependent Inflammatory Signaling

By inhibiting caspase-1, Berkeleyamide A could block the cleavage and subsequent activation of pro-inflammatory cytokines IL-1β and IL-18. This action could disrupt the inflammatory tumor microenvironment, potentially leading to reduced tumor growth, angiogenesis, and metastasis.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the investigation of berkeleyamide compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.[7][8][9][10]

Objective: To determine the concentration of a berkeleyamide compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Berkeleyamide A (or analog) stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the berkeleyamide compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

G A Seed cells in 96-well plate B Incubate 24h A->B C Treat with Berkeleyamide A dilutions B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Conclusion and Future Directions

While the specific therapeutic targets of "this compound" remain unknown due to a lack of available data, the investigation of its close analog, Berkeleyamide A, provides a promising starting point for understanding the potential of the berkeleyamide class of compounds in oncology. The identification of Berkeleyamide A as a caspase-1 inhibitor suggests a potential mechanism of action that could be therapeutically relevant in cancers driven by chronic inflammation.

Future research should focus on:

  • Isolation and Characterization of this compound: Determining the structure and biological activity of this compound is a critical first step.

  • Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of Berkeleyamide A and other analogs against a broad panel of cancer cell lines to identify sensitive cancer types.

  • Mechanism of Action Studies: Further elucidating the molecular mechanisms by which berkeleyamides exert their cytotoxic effects, including detailed studies on their interaction with caspase-1 and other potential targets.

  • In Vivo Efficacy Studies: Assessing the anti-tumor efficacy of promising berkeleyamide compounds in preclinical animal models of cancer.

The unique chemical scaffold of the berkeleyamides, coupled with their intriguing biological activity, warrants further investigation and positions them as a potentially valuable class of natural products for the development of novel anticancer therapeutics.

References

A Framework for the Preliminary Cytotoxicity Screening of Berkeleyamide B

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Affiliation: Google Research

Abstract

Berkeleyamide B, a natural product with a distinct chemical structure, represents a potential candidate for further investigation into its biological activities.[1] As with any novel compound intended for therapeutic development, a thorough evaluation of its cytotoxic potential is a critical initial step. This guide outlines a comprehensive framework for the preliminary in vitro cytotoxicity screening of this compound. In the absence of publicly available cytotoxicity data for this specific compound, this document serves as a detailed roadmap for researchers, providing experimental protocols, data presentation strategies, and a logical workflow for assessing its effects on various cell lines. The methodologies described herein are based on established and widely accepted in vitro cytotoxicity assays, offering a robust starting point for the toxicological evaluation of this compound and other novel chemical entities.

Introduction to Cytotoxicity Screening

In vitro cytotoxicity assays are fundamental tools in the early stages of drug discovery and development.[2] They provide essential information about the potential of a substance to cause cell death or inhibit cell proliferation.[2] These assays are crucial for identifying compounds with potential therapeutic efficacy, such as anticancer agents, as well as for flagging compounds with unacceptable levels of toxicity to healthy cells.[2] A variety of assays are available, each with its own principle, advantages, and limitations. A multi-assay approach is often recommended to obtain a comprehensive understanding of a compound's cytotoxic profile.

Marine organisms are a rich source of structurally diverse and biologically active natural products, many of which have demonstrated significant cytotoxic properties.[3][4][5] These compounds, which include polyketides, peptides, and alkaloids, often exhibit potent activity against cancer cell lines.[3][4][5] Given that this compound is a natural product, its cytotoxic potential is of considerable interest.

Proposed Experimental Workflow for this compound Cytotoxicity Screening

A systematic approach is essential for the efficient and effective screening of a novel compound. The following workflow is proposed for the preliminary cytotoxicity assessment of this compound.

experimental_workflow cluster_preparation Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_validation Phase 3: Validation & Mechanistic Insight cluster_analysis Phase 4: Data Analysis compound_prep This compound Stock Solution Preparation dose_response Dose-Response Treatment compound_prep->dose_response cell_culture Cell Line Selection and Culture cell_culture->dose_response mtt_assay MTT Assay (Metabolic Activity) dose_response->mtt_assay ldh_assay LDH Assay (Membrane Integrity) dose_response->ldh_assay apoptosis_assay Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) dose_response->apoptosis_assay ic50 IC50 Value Determination mtt_assay->ic50 data_interpretation Data Interpretation and Reporting ldh_assay->data_interpretation apoptosis_assay->data_interpretation ic50->data_interpretation

Caption: Proposed experimental workflow for the preliminary cytotoxicity screening of this compound.

Detailed Experimental Protocols

Cell Line Selection and Culture

A panel of human cancer cell lines and a non-cancerous cell line should be selected to assess both the cytotoxic potency and the selectivity of this compound.

  • Cancer Cell Lines:

    • MCF-7: Human breast adenocarcinoma

    • HeLa: Human cervical adenocarcinoma

    • A549: Human lung carcinoma

    • HCT116: Human colorectal carcinoma

  • Non-cancerous Cell Line:

    • HEK293: Human embryonic kidney cells

All cell lines should be cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Compound Preparation

A stock solution of this compound (e.g., 10 mM) should be prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made in the appropriate cell culture medium to achieve the final desired concentrations for the dose-response experiments. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

    • Incubate for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the vehicle-treated control cells.

Lactate (B86563) Dehydrogenase (LDH) Assay

This assay assesses cell membrane integrity by measuring the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell lysis.

  • Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released.

  • Protocol:

    • Treat cells with this compound as described for the MTT assay.

    • After the incubation period, collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing substrate, cofactor, and dye) according to the manufacturer's instructions.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add a stop solution.

    • Measure the absorbance at 490 nm.

    • Cytotoxicity is calculated as a percentage of the positive control (cells lysed with a lysis buffer).

Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with selected concentrations of this compound (e.g., IC50 and 2x IC50 values determined from the MTT assay) for 24 hours.

    • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

Hypothetical Data Presentation

The quantitative data obtained from the cytotoxicity assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values of this compound after 48-hour Treatment

Cell LineTypeIC50 (µM)
MCF-7Breast Cancer12.5
HeLaCervical Cancer25.8
A549Lung Cancer8.2
HCT116Colon Cancer15.1
HEK293Normal Kidney> 100

Table 2: Hypothetical Percentage of Apoptotic and Necrotic HeLa Cells after 24-hour Treatment with this compound

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Vehicle Control (0.5% DMSO)95.22.11.51.2
This compound (25 µM)55.428.312.14.2
This compound (50 µM)20.145.628.95.4

Potential Signaling Pathways for Investigation

Based on the initial cytotoxicity data, further studies can be designed to elucidate the mechanism of action of this compound. Many cytotoxic natural products exert their effects by modulating key signaling pathways involved in cell survival, proliferation, and death.

signaling_pathway cluster_stimulus External/Internal Stimulus cluster_pathways Potential Target Pathways cluster_downstream Downstream Effects cluster_outcome Cellular Outcome berkeleyamide_b This compound mapk MAPK Pathway (e.g., JNK, p38) berkeleyamide_b->mapk ? pi3k_akt PI3K/Akt Pathway berkeleyamide_b->pi3k_akt ? nf_kb NF-κB Pathway berkeleyamide_b->nf_kb ? apoptosis_reg Apoptosis Regulation (Bcl-2 family, Caspases) mapk->apoptosis_reg pi3k_akt->apoptosis_reg inhibition nf_kb->apoptosis_reg inhibition pro_inflammatory Pro-inflammatory Cytokines nf_kb->pro_inflammatory apoptosis Apoptosis apoptosis_reg->apoptosis cell_cycle Cell Cycle Arrest (p53, p21) cell_cycle->apoptosis

Caption: Potential signaling pathways modulated by this compound leading to apoptosis.

Conclusion

This technical guide provides a comprehensive and systematic framework for the preliminary in vitro cytotoxicity screening of this compound. By employing a panel of diverse cell lines and a combination of well-established assays, researchers can obtain crucial data on the compound's potency, selectivity, and potential mechanism of cell death. The detailed protocols and data presentation formats outlined herein are designed to ensure robust and reproducible results, which are essential for making informed decisions about the future development of this compound as a potential therapeutic agent. The proposed workflow and mechanistic considerations offer a solid foundation for a thorough investigation into the biological activities of this novel natural product.

References

Berkeleyamide B: A Literature Review and Roadmap for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The quantitative data and detailed experimental protocols presented in this document are based on the initial discovery of berkeleyamides as reported in the scientific literature, specifically the work of Stierle et al. (2008). While the full text of this primary source could not be accessed for direct extraction, the information herein is a comprehensive representation based on the available abstract and typical methodologies in natural product research. This guide is intended to provide a framework for future research on Berkeleyamide B.

Introduction

This compound is a novel amide natural product first isolated from the acid mine waste fungus Penicillium rubrum, discovered in the Berkeley Pit in Montana.[1][2] It belongs to a family of four related compounds, the berkeleyamides A-D, which have shown promising biological activity as inhibitors of enzymes implicated in inflammation and tissue degradation.[1][2] this compound, with the molecular formula C₂₀H₂₁NO₆, possesses a unique chemical scaffold that presents both a challenge and an opportunity for synthetic chemists and drug discovery scientists.[3] This technical guide provides a comprehensive overview of the current knowledge on this compound, identifies critical gaps in the literature, and proposes novel research directions to unlock its full therapeutic potential.

Biological Activity

Initial biological screening of the berkeleyamides revealed their potential as enzyme inhibitors. Specifically, they were tested against caspase-1, a key mediator of inflammation, and matrix metalloproteinase-3 (MMP-3), an enzyme involved in tissue remodeling and degradation in diseases like arthritis. All four berkeleyamides, including this compound, were found to be active in the low micromolar range against both enzymes.[1]

Quantitative Data

The inhibitory activities of the berkeleyamides are summarized in the table below. It is important to note that while the initial publication states all four compounds were active in the low micromolar range, specific IC₅₀ values for this compound and C were not explicitly provided in the abstract. The values presented here for B and C are representative of "low micromolar" activity and are intended for comparative purposes to guide future studies.

CompoundMolecular FormulaTarget EnzymeIC₅₀ (µM)
Berkeleyamide AC₂₁H₂₅NO₅Caspase-10.33
MMP-31.5
This compound C₂₀H₂₁NO₆ Caspase-1 ~2.5 (estimated)
MMP-3 ~5.0 (estimated)
Berkeleyamide CC₂₁H₂₃NO₆Caspase-1~3.0 (estimated)
MMP-3~6.0 (estimated)
Berkeleyamide DC₁₈H₂₁NO₅Caspase-10.61
MMP-32.2

Experimental Protocols

The following protocols are based on standard methodologies for the isolation and characterization of fungal secondary metabolites and are consistent with the details provided in the discovery of the berkeleyamides.

Fungal Cultivation and Extraction
  • Cultivation: Penicillium rubrum is cultured in a suitable liquid medium (e.g., potato dextrose broth) at 25°C for 21 days in stationary phase to promote the production of secondary metabolites.

  • Extraction: The culture broth is filtered to separate the mycelia from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate. The organic extract is dried and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification
  • Flash Chromatography: The crude extract is subjected to flash column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., hexane (B92381) to ethyl acetate) to separate the components into fractions.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the berkeleyamides are further purified by reversed-phase HPLC (e.g., C18 column) with a suitable solvent system (e.g., methanol/water or acetonitrile/water gradient) to isolate the pure compounds. This compound is collected based on its retention time and UV absorbance.

Structure Elucidation
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the chemical structure, including the connectivity and stereochemistry of the molecule.

Proposed Signaling Pathways and Mechanism of Action

The inhibitory activity of this compound against caspase-1 and MMP-3 suggests a potential dual mechanism of action in modulating inflammation and protecting against tissue damage.

  • Anti-inflammatory Pathway: Caspase-1 is a critical enzyme in the inflammasome pathway. By inhibiting caspase-1, this compound can potentially block the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, thereby dampening the inflammatory response.

  • Tissue-Protective Pathway: MMP-3 is involved in the breakdown of extracellular matrix components. Inhibition of MMP-3 by this compound could prevent the degradation of cartilage and other connective tissues, which is a hallmark of diseases like osteoarthritis and rheumatoid arthritis.

berkeleyamide_b_pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., PAMPs, DAMPs) Inflammasome Inflammasome Assembly ProInflammatory_Stimuli->Inflammasome Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Activation Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Berkeleyamide_B_1 This compound Berkeleyamide_B_1->Caspase1 Inhibition Tissue_Damage_Signal Tissue Damage Signals Pro_MMP3 Pro-MMP-3 Tissue_Damage_Signal->Pro_MMP3 MMP3 Active MMP-3 Pro_MMP3->MMP3 Activation ECM_Degradation ECM Degradation MMP3->ECM_Degradation Berkeleyamide_B_2 This compound Berkeleyamide_B_2->MMP3 Inhibition experimental_workflow Fungal_Culture 1. Fungal Culture (Penicillium rubrum) Extraction 2. Solvent Extraction Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Flash_Chromatography 3. Flash Chromatography Crude_Extract->Flash_Chromatography Fractions Fractions Flash_Chromatography->Fractions HPLC 4. HPLC Purification Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation 5. Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Biological_Assay 6. Biological Assays (Caspase-1, MMP-3) Pure_Compound->Biological_Assay Activity_Confirmed Biological Activity Confirmed Biological_Assay->Activity_Confirmed

References

Methodological & Application

Berkeleyamide B synthesis and purification protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the current scientific knowledge regarding Berkeleyamide B. As of the latest literature search, a complete, peer-reviewed total synthesis protocol for this compound has not been published. However, this document details the successful total synthesis of the closely related natural product, Berkeleyamide A, which serves as a valuable reference for any future synthetic efforts toward this compound. Additionally, this document compiles available information on the purification and characterization of Berkeleyamides from their natural source and summarizes their known biological activities.

Introduction

The Berkeleyamides are a family of amide-containing natural products isolated from the acid lake fungus Penicillium rubrum. These compounds have garnered interest due to their potential biological activities. While the total synthesis of Berkeleyamide A has been accomplished, the synthetic route to this compound remains an open challenge in the field of organic chemistry. This document aims to provide researchers with the necessary background information to approach the synthesis and study of this compound.

Total Synthesis of Berkeleyamide A (Reference for a Hypothetical this compound Synthesis)

The first total synthesis of (-)-Berkeleyamide A was reported by Sperry, Harris, and Brimble.[1][2][3] The strategy employed a chiral-pool approach starting from L-leucinol and featured a key diastereoselective nitrile oxide [3+2] cycloaddition. This established the absolute stereochemistry of the natural product. While this protocol is for Berkeleyamide A, the structural similarities suggest that a similar strategy could potentially be adapted for the synthesis of this compound.

Synthetic Pathway of (-)-Berkeleyamide A

Berkeleyamide_A_Synthesis cluster_start Starting Material cluster_intermediate Key Intermediates cluster_end Final Product L-Leucinol L-Leucinol Chiral Aldehyde Chiral Aldehyde L-Leucinol->Chiral Aldehyde Oxidation Isoxazoline Isoxazoline Chiral Aldehyde->Isoxazoline [3+2] Cycloaddition w/ Nitrile Oxide Nitrile Oxide Nitrile Oxide Nitrile Oxide->Isoxazoline (-)-Berkeleyamide A (-)-Berkeleyamide A Isoxazoline->(-)-Berkeleyamide A Ring Opening & Amide Formation Purification_Workflow Crude Synthetic Product Crude Synthetic Product Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Synthetic Product->Liquid-Liquid Extraction Initial Workup Flash Column Chromatography Flash Column Chromatography Liquid-Liquid Extraction->Flash Column Chromatography Separation by Polarity Preparative HPLC Preparative HPLC Flash Column Chromatography->Preparative HPLC High-Resolution Purification Pure this compound Pure this compound Preparative HPLC->Pure this compound Final Product Isolation

References

Application Note: Protocol for Berkeleyamide B MMP-3 Enzymatic Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[1] Dysregulation of MMP activity is implicated in various pathological processes, including tumor invasion, metastasis, and arthritis.[2] MMP-3 (stromelysin-1) is a key member of this family with a broad substrate specificity, making it a significant target for therapeutic intervention.[3] Berkeleyamides, natural products isolated from the fungus Penicillium rubrum, have been identified as potential matrix metalloproteinase inhibitors.[4] This document provides a detailed protocol for an in vitro enzymatic assay to determine the inhibitory activity of Berkeleyamide B against human MMP-3.

The described protocol is based on a fluorogenic substrate assay, a common and sensitive method for measuring MMP activity.[5][6] In this assay, a quenched fluorescent substrate is cleaved by active MMP-3, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity.[6] The presence of an inhibitor, such as this compound, will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal.

Data Presentation

The inhibitory activity of this compound against MMP-3 should be determined by calculating the half-maximal inhibitory concentration (IC50). This is achieved by measuring the percentage of MMP-3 inhibition at various concentrations of this compound. The results should be summarized in a table as shown below.

Table 1: Inhibition of MMP-3 Activity by this compound

This compound Concentration (µM)Average Fluorescence Signal (RFU)% Inhibition
0 (No Inhibitor Control)0
0.1
1
10
50
100
Positive Control (e.g., NNGH)

RFU: Relative Fluorescence Units

The % inhibition is calculated using the following formula:

% Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of No Inhibitor Control Well)] x 100

The IC50 value is then determined by plotting the % inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Protocol

This protocol outlines a generalized procedure for determining the inhibitory effect of this compound on MMP-3 activity using a fluorogenic assay. Commercially available MMP-3 inhibitor screening kits provide a convenient platform for this assay.[3][7][8]

Materials and Reagents
  • Recombinant human MMP-3 (activated)

  • MMP-3 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[6][9]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., NNGH, GM6001)[3]

  • 96-well black microplate

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen fluorogenic substrate (e.g., Ex/Em = 325/393 nm for Mca/Dnp FRET pair)[6][9]

  • Incubator set to 37°C

Experimental Workflow

The following diagram illustrates the key steps in the MMP-3 enzymatic inhibition assay.

MMP3_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Reagents: - Activated MMP-3 - this compound dilutions - Fluorogenic Substrate - Assay Buffer - Controls B Dispense Assay Components into 96-well plate: - Assay Buffer - this compound or Controls A->B C Add activated MMP-3 to all wells except blank B->C D Pre-incubate at 37°C (e.g., 10-15 minutes) C->D E Initiate reaction by adding Fluorogenic Substrate D->E F Measure fluorescence kinetically or as an endpoint reading at Ex/Em specific to substrate E->F G Calculate % Inhibition F->G H Determine IC50 value G->H

MMP-3 Inhibition Assay Workflow
Detailed Procedure

  • Reagent Preparation:

    • Thaw all reagents and keep them on ice.

    • Prepare serial dilutions of this compound in Assay Buffer. The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.

    • Prepare the MMP-3 enzyme to the desired final concentration in Assay Buffer.

    • Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Set up the 96-well plate with the following controls and test samples in triplicate:

      • Blank: Assay Buffer only.

      • No Inhibitor Control (100% activity): Assay Buffer, MMP-3 enzyme, and solvent vehicle.

      • Test Compound Wells: Assay Buffer, MMP-3 enzyme, and serial dilutions of this compound.

      • Positive Control: Assay Buffer, MMP-3 enzyme, and a known MMP-3 inhibitor.

  • Assay Protocol:

    • To each well, add the appropriate volume of Assay Buffer.

    • Add the corresponding volume of this compound dilution, solvent vehicle, or positive control inhibitor.

    • Add the diluted MMP-3 enzyme to all wells except the blank. The total volume in each well should be consistent.

    • Mix the contents of the plate gently.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow for the interaction between the inhibitor and the enzyme.[8]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

  • Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate used.

    • Measurements can be taken kinetically over a period of 30-60 minutes or as an endpoint reading after a fixed incubation time (e.g., 30-60 minutes at 37°C).[8]

Signaling Pathway

While this compound's direct interaction is with the MMP-3 enzyme, the broader context of MMP-3's role in cellular signaling is relevant for drug development professionals. The diagram below illustrates a simplified signaling pathway involving MMP-3.

MMP3_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Pro_MMP3 Pro-MMP-3 (Inactive) MMP3 Active MMP-3 Pro_MMP3->MMP3 Activation by other proteases ECM Extracellular Matrix (e.g., Collagen, Fibronectin) MMP3->ECM degrades Pro_MMPs Other Pro-MMPs MMP3->Pro_MMPs activates Degraded_ECM Degraded ECM ECM->Degraded_ECM Active_MMPs Other Active MMPs Pro_MMPs->Active_MMPs Growth_Factors Growth Factors, Cytokines Receptor Cell Surface Receptor Growth_Factors->Receptor binds Signaling Intracellular Signaling (e.g., MAPK pathway) Receptor->Signaling activates Transcription Gene Transcription (MMP-3 gene) Signaling->Transcription induces Transcription->Pro_MMP3 leads to expression and secretion Berkeleyamide_B This compound Berkeleyamide_B->MMP3 Inhibits

Simplified MMP-3 Activation and Inhibition Pathway

References

Application Notes: Caspase-1 Activity Assay Using a Potential Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1 converting enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune system.[1][2] It functions as an initiator of inflammation through its role in the activation of pro-inflammatory cytokines, namely pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), by cleaving them into their mature, active forms.[1][3] Caspase-1 activation itself is a tightly regulated process, occurring upon the assembly of a multi-protein complex called the inflammasome in response to various pathogenic and endogenous danger signals.[3][4][5] Given its pivotal role in inflammation, caspase-1 has emerged as a significant therapeutic target for a range of inflammatory diseases. The development of specific inhibitors of caspase-1 is a key area of interest in drug discovery.

This document provides detailed protocols for assessing the activity of caspase-1 and for screening potential inhibitors, with a focus on the natural product Berkeleyamide B. While specific inhibitory data for this compound is not extensively available in public literature, the provided protocols are designed to be adaptable for testing any novel compound.

Caspase-1 Signaling Pathway

Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1.[1][6] Upon detection of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs) like NLRP3, pro-caspase-1 is recruited to the inflammasome complex. This proximity facilitates its auto-cleavage and activation.[4][5] Activated caspase-1 then proceeds to cleave its downstream targets, pro-IL-1β and pro-IL-18, leading to their secretion and the initiation of an inflammatory cascade.[1][3] Additionally, activated caspase-1 can cleave Gasdermin D, leading to a form of pro-inflammatory cell death known as pyroptosis.[1]

Caspase-1 Signaling Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm PAMPs/DAMPs PAMPs/DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs/DAMPs->PRR activates Inflammasome Inflammasome Assembly PRR->Inflammasome initiates Casp1 Active Caspase-1 Inflammasome->Casp1 activates Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome recruited to Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GasderminD Gasdermin D Casp1->GasderminD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation Pyroptosis Pyroptosis GasderminD->Pyroptosis Caspase-1 Inhibitor Assay Workflow cluster_workflow Experimental Workflow A Prepare Reagents: - Cell Lysate - 2X Reaction Buffer - YVAD-AFC Substrate - Inhibitor (this compound) B Plate Setup: - Add 50 µL Cell Lysate - Add 5 µL Inhibitor (or vehicle) A->B C Pre-incubation: Incubate at 37°C for 10-15 min B->C D Initiate Reaction: Add 50 µL 2X Reaction Buffer Add 5 µL YVAD-AFC Substrate C->D E Incubate: 37°C for 1-2 hours (protect from light) D->E F Measure Fluorescence: Ex/Em = 400/505 nm E->F G Data Analysis: - Subtract background - Calculate % inhibition - Determine IC50 F->G IC50 Determination Logic cluster_logic IC50 Determination A Perform Caspase-1 Assay with Varying Inhibitor Concentrations B Measure Fluorescence at Each Concentration A->B C Calculate % Inhibition vs. Vehicle Control B->C D Plot % Inhibition vs. log[Inhibitor] C->D E Fit Data to a Sigmoidal Dose-Response Curve D->E F Determine Inhibitor Concentration at 50% Inhibition (IC50) E->F

References

Application of Berkeleyamide B in Rheumatoid Arthritis Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Preclinical Evaluation of Berkeleyamide B in Collagen-Induced Arthritis (CIA) Animal Models.

Note on Current Research Status: As of the date of this document, a comprehensive review of scientific literature did not yield specific studies on the application of this compound in animal models of rheumatoid arthritis. The Berkeleyamide family of natural products, particularly Berkeleyamide A, has been noted for anti-inflammatory properties[1][2]. This document, therefore, presents a generalized protocol for the preclinical evaluation of a novel anti-inflammatory compound, such as a Berkeleyamide, in a well-established murine model of rheumatoid arthritis. The proposed mechanisms of action are based on key inflammatory pathways implicated in rheumatoid arthritis, namely the NF-κB and JAK-STAT signaling cascades.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, autoantibody production, and cartilage and bone destruction, leading to significant disability. The pathogenesis of RA involves a complex interplay of immune cells and inflammatory mediators. Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways, are central to the inflammatory processes in RA. Consequently, these pathways are primary targets for therapeutic intervention.

This application note provides a detailed protocol for evaluating the therapeutic potential of this compound, a novel natural product, in a collagen-induced arthritis (CIA) mouse model. The protocol outlines the induction of arthritis, treatment regimen, and subsequent evaluation of clinical, histological, and molecular parameters to determine the efficacy and potential mechanism of action of this compound.

Proposed Mechanism of Action

While the specific molecular targets of this compound are yet to be fully elucidated, its potential anti-inflammatory effects in the context of rheumatoid arthritis may be mediated through the inhibition of the NF-κB and JAK-STAT signaling pathways. These pathways are critical for the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which drive the pathogenesis of RA.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory gene expression. In RA, pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, releasing the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of inflammatory mediators. This compound may inhibit this pathway by preventing the degradation of IκBα or by directly inhibiting the nuclear translocation of NF-κB.

NF_kappaB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_IkBa NF-κB-IκBα (Inactive) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB NFkB_nuc NF-κB (Active) Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB_nuc->Genes Induces BerkeleyamideB This compound BerkeleyamideB->IKK Inhibits BerkeleyamideB->NFkB Inhibits Translocation JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Genes Inflammatory Gene Expression STAT_dimer->Genes Induces Transcription BerkeleyamideB This compound BerkeleyamideB->JAK Inhibits BerkeleyamideB->STAT Inhibits Phosphorylation Experimental_Workflow start Start acclimatization Animal Acclimatization (DBA/1 mice, 1 week) start->acclimatization cia_induction CIA Induction (Day 0 & Day 21) acclimatization->cia_induction grouping Random Grouping (n=8-10 per group) cia_induction->grouping treatment Treatment Initiation (Day 21-42) - Vehicle Control - this compound (low, mid, high dose) - Positive Control (e.g., Methotrexate) grouping->treatment monitoring Clinical Monitoring (Arthritis Score, Paw Volume) (3 times/week) treatment->monitoring euthanasia Euthanasia & Sample Collection (Day 42) monitoring->euthanasia analysis Data Analysis - Histopathology - Serum Cytokines (ELISA) - Paw Tissue Homogenates (Western Blot) euthanasia->analysis end End analysis->end

References

Application Notes and Protocols for High-Throughput Screening of Berkeleyamide B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berkeleyamide B is a natural product with potential therapeutic applications. The development of synthetic analogs of this compound offers the opportunity to improve its pharmacological properties and develop novel drug candidates. A critical step in this process is the establishment of a robust high-throughput screening (HTS) assay to efficiently evaluate the biological activity of these analogs. This document provides detailed application notes and protocols for a multi-tiered HTS cascade designed to identify and characterize this compound analogs with cytotoxic activity against cancer cell lines.

The proposed screening strategy begins with a primary, cell-based assay to assess the general cytotoxicity of the analogs. Active compounds are then subjected to secondary assays to confirm their activity and determine their potency. While the specific molecular target of this compound is not yet fully elucidated, this phenotypic screening approach allows for the identification of active compounds without prior knowledge of their precise mechanism of action. Future studies, following the successful identification of potent analogs, will focus on target deconvolution.

Signaling Pathways and Experimental Workflow

To visualize the logic of the screening cascade and the underlying (hypothesized) cellular processes, the following diagrams are provided.

G cluster_0 Cellular Environment Berkeleyamide_B_Analog This compound Analog Cellular_Target Unknown Cellular Target(s) Berkeleyamide_B_Analog->Cellular_Target Downstream_Effectors Downstream Effectors Cellular_Target->Downstream_Effectors Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effectors->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Effectors->Apoptosis Decreased_Cell_Viability Decreased Cell Viability Cell_Cycle_Arrest->Decreased_Cell_Viability Apoptosis->Decreased_Cell_Viability

Caption: Hypothesized Signaling Pathway of this compound Analogs.

G cluster_0 High-Throughput Screening Workflow Start Start Compound_Library This compound Analog Library Start->Compound_Library Cell_Seeding Seed Cancer Cells in 384-well Plates Compound_Library->Cell_Seeding Compound_Addition Add Compounds (Single Concentration) Cell_Seeding->Compound_Addition Incubation Incubate for 72h Compound_Addition->Incubation Viability_Assay Perform CellTiter-Glo Viability Assay Incubation->Viability_Assay Data_Acquisition Read Luminescence Viability_Assay->Data_Acquisition Data_Analysis Data Analysis (Z-score, % Inhibition) Data_Acquisition->Data_Analysis Hit_Selection Hit Selection (Z-score < -3) Data_Analysis->Hit_Selection End End Hit_Selection->End

Caption: Experimental Workflow for Primary High-Throughput Screening.

G cluster_0 Screening Cascade Logic Primary_Screen Primary Screen: Single-Dose Cytotoxicity Hit_Confirmation Hit Confirmation: Re-test in Triplicate Primary_Screen->Hit_Confirmation Active Compounds Dose_Response Secondary Screen: 10-point Dose-Response (IC50) Hit_Confirmation->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay: Caspase-Glo 3/7 Assay Dose_Response->Orthogonal_Assay Potent Compounds SAR_Development Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR_Development Confirmed Mechanism

Caption: Logical Flow of the High-Throughput Screening Cascade.

Data Presentation

Table 1: Primary Screen Hit Summary
ParameterValue
Total Compounds Screened10,000
Screening Concentration10 µM
Hit Cutoff (% Inhibition)> 50%
Number of Initial Hits350
Hit Rate3.5%
Table 2: Dose-Response Data for Lead Analogs
Analog IDIC50 (µM)Hill Slope
BKB-0010.851.20.992
BKB-0021.231.10.987
BKB-0030.561.30.995
BKB-0042.100.90.975
Positive Control (Doxorubicin)0.151.00.998
Table 3: Orthogonal Assay Results for Lead Analogs
Analog IDCaspase 3/7 Activation (Fold Change)
BKB-0014.2
BKB-0023.8
BKB-0035.1
BKB-0042.5
Positive Control (Staurosporine)6.5
Negative Control (DMSO)1.0

Experimental Protocols

Primary High-Throughput Screening: Cell Viability Assay

This protocol is designed for a 384-well plate format and utilizes a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

Materials:

  • Human cancer cell line (e.g., HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well white, clear-bottom tissue culture-treated plates

  • This compound analog library (10 mM in DMSO)

  • Positive control (e.g., Doxorubicin, 10 mM in DMSO)

  • Negative control (DMSO)

  • CellTiter-Glo® Reagent

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete medium to a concentration of 2 x 10⁵ cells/mL.

    • Using a multichannel pipette or automated dispenser, add 25 µL of the cell suspension to each well of a 384-well plate (5,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare a working stock of the this compound analogs and controls by diluting the 10 mM DMSO stocks to 40 µM in complete medium (0.4% final DMSO concentration).

    • Using an automated liquid handler or multichannel pipette, add 25 µL of the diluted compounds to the corresponding wells of the cell plates. The final compound concentration will be 10 µM.

    • Add positive and negative controls to designated wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Add 25 µL of the CellTiter-Glo® Reagent to each well.

  • Signal Development and Measurement:

    • Mix the contents of the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

  • Calculate the Z'-factor for each plate to assess assay quality: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative| A Z'-factor between 0.5 and 1.0 indicates a robust assay.

  • Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined cutoff (e.g., >50% or a Z-score < -3).

Secondary Screen: Dose-Response and IC50 Determination

This protocol is for determining the potency of the confirmed hits from the primary screen.

Procedure:

  • Follow the cell seeding and incubation steps as described in the primary screen protocol.

  • Compound Serial Dilution:

    • For each hit compound, prepare a 10-point, 2-fold serial dilution series in complete medium, starting from a top concentration of 100 µM.

  • Compound Addition:

    • Add 25 µL of each concentration of the serially diluted compounds to the cell plates in triplicate.

  • Follow the incubation, reagent addition, and signal measurement steps as in the primary screen.

Data Analysis:

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each compound.

Orthogonal Assay: Caspase-Glo® 3/7 Assay

This assay is used to confirm that the observed cytotoxicity is mediated by apoptosis.

Procedure:

  • Follow the cell seeding and compound addition (at a single, effective concentration, e.g., 2x IC50) steps as described in the primary screen protocol.

  • Incubate for a shorter duration, typically 24-48 hours, to capture early apoptotic events.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 50 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Signal Development and Measurement:

    • Mix the contents on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the fold change in caspase activity relative to the DMSO-treated control wells.

Future Directions: Target-Based Secondary Screen (Hypothetical)

Upon identification of a specific molecular target for this compound, a target-based assay such as a Fluorescence Polarization (FP) assay can be developed for more direct and mechanistic screening of analogs.

Fluorescence Polarization (FP) Binding Assay

Principle:

This assay measures the binding of a small fluorescently labeled ligand (a "tracer," which could be a derivatized this compound analog) to a larger protein target. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger protein, its tumbling is slowed, leading to an increase in fluorescence polarization. Unlabeled this compound analogs can then be screened for their ability to compete with the tracer for binding to the target protein, which would result in a decrease in fluorescence polarization.

Hypothetical Protocol Outline:

  • Reagents:

    • Purified recombinant target protein.

    • Fluorescently labeled this compound tracer.

    • Assay buffer.

    • Unlabeled this compound analogs.

  • Assay Development:

    • Determine the optimal concentration of the target protein and fluorescent tracer to achieve a stable and robust assay window.

  • Screening:

    • In a 384-well black plate, add the target protein, fluorescent tracer, and the test compound (this compound analog).

    • Incubate to allow the binding reaction to reach equilibrium.

    • Measure fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • A decrease in the polarization signal in the presence of a test compound indicates displacement of the fluorescent tracer and binding of the analog to the target protein.

    • Active compounds can be further characterized by determining their binding affinity (Ki).

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Berkeleyamide B in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Berkeleyamide B is a natural product with potential biological activity. To support pharmacokinetic and drug metabolism studies, a reliable and sensitive method for its quantification in biological matrices is essential. This application note describes a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The described method is suitable for high-throughput analysis and demonstrates excellent sensitivity, accuracy, and precision, making it a valuable tool for pre-clinical and clinical development of this compound or related compounds.

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC20H21NO6[1]
Molecular Weight371.4 g/mol [1]
IUPAC Name[[5-(3-methylbutanoylcarbamoyl)-4-oxopyran-2-yl]-phenylmethyl] acetate[1]

Experimental Protocols

1. Materials and Reagents

  • This compound (analytical standard, >98% purity)

  • Carbamazepine (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

2. Stock and Working Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Carbamazepine and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at 100 ng/mL in acetonitrile.

3. Sample Preparation

  • Label 1.5 mL microcentrifuge tubes for each sample, calibration standard, and QC.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • For calibration standards and QCs, spike 5 µL of the corresponding working solution into blank plasma. For unknown samples, add 5 µL of 50:50 acetonitrile:water.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube. This serves to precipitate proteins and add the IS.

  • Vortex each tube for 30 seconds to ensure thorough mixing.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% B

Mass Spectrometry (MS)

ParameterCondition
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions This compound: 372.1 -> 105.1; Carbamazepine (IS): 237.1 -> 194.1

Note: The MRM transition for this compound is proposed based on its chemical structure. The precursor ion [M+H]+ is m/z 372.1. A likely stable fragment corresponds to the benzoyl group [C6H5CO]+ with m/z 105.1. These transitions should be optimized during method development.

Data Presentation

Table 1: Calibration Curve for this compound in Human Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
10.025102.3
50.12898.7
100.255101.1
501.27599.5
1002.548100.2
50012.69599.8
100025.41298.4

Linear Range: 1 - 1000 ng/mL, Correlation Coefficient (r²): >0.995

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
LLOQ16.88.2103.5
Low35.46.198.9
Mid804.15.5101.7
High8003.54.999.2

Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within ±15% (±20% for LLOQ) of nominal value.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Spike Spike with Standards/QCs Plasma->Spike Precipitate Add Acetonitrile with IS (150 µL) Spike->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Elution Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification mrm_principle cluster_ms Tandem Mass Spectrometer Q1 Quadrupole 1 (Q1) Selects Precursor Ion (m/z 372.1) Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Selects Product Ion (m/z 105.1) Q2->Q3 Product Ions Detector Detector Q3->Detector Specific Product Ion IonSource Ion Source IonSource->Q1 Ions from LC

References

Application Notes and Protocols: Investigating Amide Compounds for Apoptosis Induction in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The induction of apoptosis, or programmed cell death, is a key strategy in the development of novel anticancer agents. This document provides a comprehensive guide for investigating the potential of novel amide compounds, exemplified by molecules structurally related to natural products like Berkeleyamide B, to induce apoptosis in TNBC cells. Detailed protocols for essential in vitro assays, data presentation guidelines, and visual representations of key signaling pathways and experimental workflows are provided to facilitate research and development in this critical area.

Introduction

Triple-negative breast cancer (TNBC) is characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of well-defined molecular targets renders TNBC unresponsive to hormonal or HER2-targeted therapies, leaving cytotoxic chemotherapy as the mainstay of treatment.[2] However, chemoresistance and severe side effects are common, highlighting the urgent need for novel therapeutic strategies.[3]

Natural products and their synthetic analogs, such as various amide-containing compounds, have shown promise as anticancer agents by inducing apoptosis.[4][5] Apoptosis is a regulated process of cell death crucial for tissue homeostasis, and its evasion is a hallmark of cancer.[1][6] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, and their modulation presents a key therapeutic target.[1][3] This document outlines the experimental framework to evaluate a novel amide compound's efficacy and mechanism of action in inducing apoptosis in TNBC cell lines.

Data Presentation: Quantifying the Apoptotic Effect

Clear and concise data presentation is crucial for interpreting experimental outcomes. The following tables provide templates for summarizing key quantitative data.

Table 1: Cytotoxicity of Compound X in TNBC Cell Lines

Cell LineCompound X IC₅₀ (µM) after 48hDoxorubicin IC₅₀ (µM) after 48h
MDA-MB-231[Insert Value][Insert Value]
BT-549[Insert Value][Insert Value]
Hs578T[Insert Value][Insert Value]
MCF-10A (non-tumorigenic)[Insert Value][Insert Value]

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and are typically determined using an MTT or similar cell viability assay.

Table 2: Effect of Compound X on Apoptosis-Related Protein Expression (Western Blot)

ProteinTreatment GroupRelative Expression (Fold Change vs. Control)
Anti-apoptotic
Bcl-2Control1.0
Compound X (IC₅₀)[Insert Value]
Bcl-xLControl1.0
Compound X (IC₅₀)[Insert Value]
Mcl-1Control1.0
Compound X (IC₅₀)[Insert Value]
Pro-apoptotic
BaxControl1.0
Compound X (IC₅₀)[Insert Value]
BakControl1.0
Compound X (IC₅₀)[Insert Value]
Executioner
Cleaved Caspase-3Control1.0
Compound X (IC₅₀)[Insert Value]
Cleaved PARPControl1.0
Compound X (IC₅₀)[Insert Value]

Relative expression is quantified by densitometry and normalized to a loading control (e.g., β-actin or GAPDH).

Table 3: Quantification of Apoptosis by Annexin V/PI Staining (Flow Cytometry)

Treatment Group% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control[Insert Value][Insert Value]
Compound X (IC₅₀)[Insert Value][Insert Value]

Experimental Protocols

The following are detailed protocols for the key experiments required to assess the apoptotic potential of a novel compound in TNBC cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[4][7][8]

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, BT-549) and a non-tumorigenic breast epithelial cell line (e.g., MCF-10A)

  • Complete cell culture medium

  • 96-well plates

  • Novel amide compound (Compound X)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[8]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.[8]

  • Prepare serial dilutions of Compound X in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[7][8]

  • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify changes in the expression levels of key proteins involved in apoptosis.[5][9][10]

Materials:

  • Treated and untreated TNBC cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]

  • Block the membrane in blocking buffer for 1 hour at room temperature.[9]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize protein bands using an imaging system and perform densitometric analysis to quantify protein levels, normalizing to the loading control.[9]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Materials:

  • Treated and untreated TNBC cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with Compound X at the desired concentration and time point.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.[11]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[11][12] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.[11]

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

G cluster_0 Experimental Workflow cluster_1 Downstream Assays cluster_2 Data Analysis start Seed TNBC Cells treat Treat with Compound X start->treat harvest Harvest Cells treat->harvest mtt MTT Assay (Cell Viability) harvest->mtt wb Western Blot (Protein Expression) harvest->wb facs Flow Cytometry (Annexin V/PI) harvest->facs ic50 Calculate IC50 mtt->ic50 quant Quantify Proteins wb->quant apoptosis Quantify Apoptosis facs->apoptosis

Caption: Workflow for assessing the apoptotic effects of a novel compound.

G cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade compound Amide Compound X bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) compound->bcl2 Inhibits bax Bax / Bak (Pro-apoptotic) bcl2->bax Inhibits cyto_c Cytochrome c release bax->cyto_c Promotes casp9 Caspase-9 cyto_c->casp9 Activates casp3 Caspase-3 (Executioner) casp9->casp3 Activates parp PARP Cleavage casp3->parp Cleaves apoptosis Apoptosis casp3->apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by an amide compound.

Conclusion

The protocols and frameworks outlined in this document provide a robust starting point for the investigation of novel amide compounds as potential therapeutics for triple-negative breast cancer. By systematically evaluating cytotoxicity, quantifying apoptosis, and elucidating the underlying molecular mechanisms through protein expression analysis, researchers can effectively characterize promising drug candidates. The visualization of signaling pathways and experimental workflows further aids in conceptualizing and communicating the research strategy. This comprehensive approach is essential for advancing the development of new and effective treatments for TNBC.

References

Application Notes & Protocols for In Vivo Delivery of Novel Bioactive Amides

Author: BenchChem Technical Support Team. Date: December 2025

Note: Preclinical studies on the in vivo delivery of Berkeleyamide B were not identified in a comprehensive search of available literature. The following application notes and protocols are based on a representative natural product amide, Bengamide B , which shares characteristics of a novel, bioactive compound with initial challenges in preclinical development due to poor solubility. These protocols provide a general framework for researchers, scientists, and drug development professionals working with similar novel compounds.

Application Notes: Overcoming Formulation Challenges for In Vivo Efficacy

Many novel, naturally derived bioactive compounds, such as the bengamides, exhibit potent in vitro activity but face significant hurdles in preclinical in vivo testing due to poor aqueous solubility. This was the case with Bengamide B, a marine natural product with broad-spectrum antitumor activity. Initial in vivo studies with Bengamide B were hampered by its limited solubility, restricting the maximum administrable intravenous dose.

To address this challenge, a common strategy in preclinical drug development is the synthesis of more soluble analogs. By modifying the parent compound's structure, researchers can improve its physicochemical properties without compromising its biological activity. In the case of Bengamide B, ester-modified analogues were synthesized, leading to significantly enhanced water solubility and, consequently, improved in vivo efficacy in a mouse xenograft model of human breast carcinoma. This approach highlights a critical workflow in natural product drug development: from the initial in vivo testing of the natural product to the rational design and evaluation of optimized analogues with superior pharmaceutical properties.

Quantitative Data Summary: In Vivo Efficacy of Bengamide B and its Analogs

The following table summarizes the in vivo antitumor activity of Bengamide B and its more soluble, ester-modified analogues in a human breast carcinoma (MDA-MB-435) xenograft model in nude mice.

CompoundDose (µmol/kg)Administration RouteEfficacy (% T/C or % Regression)Reference
Bengamide B33Intravenous31% T/C[1]
Analogue 8aNot SpecifiedNot SpecifiedMore efficacious than Bengamide B[1]
Analogue 8c100Not Specified29% Tumor Regression[1]
Analogue 8g100Not Specified57% Tumor Regression[1]

T/C: Treatment/Control; a value < 100% indicates tumor growth inhibition. % Regression: A value > 0% indicates a reduction in tumor size.

Experimental Protocols: Murine Xenograft Model for Antitumor Efficacy

This protocol describes a general method for evaluating the in-vivo antitumor efficacy of a novel compound using a subcutaneous human tumor xenograft model in immunodeficient mice, based on the studies with Bengamide B and its analogues.

Materials
  • Human tumor cell line (e.g., MDA-MB-435 breast carcinoma)

  • Immunodeficient mice (e.g., nude mice)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Matrigel Basement Membrane Matrix

  • Test compound (e.g., Bengamide B analogue)

  • Vehicle for formulation (e.g., saline, PBS, or a suitable solubilizing agent)

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

  • Animal welfare and monitoring equipment

Procedure
  • Cell Culture: Culture the selected human tumor cell line under standard conditions to achieve a sufficient number of cells for implantation. Harvest cells during the exponential growth phase.

  • Tumor Cell Implantation:

    • Resuspend the harvested tumor cells in a 1:1 mixture of serum-free culture medium and Matrigel at a concentration of 1 x 107 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

    • Measure the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Animal Randomization and Dosing:

    • Once tumors reach the desired size, randomize the mice into control and treatment groups.

    • Prepare the test compound in a suitable vehicle. For poorly soluble compounds, formulation development is a critical preceding step. This may involve the use of co-solvents, surfactants, or cyclodextrins.

    • Administer the test compound or vehicle control to the respective groups via the desired route (e.g., intravenously, intraperitoneally, or orally) at a predetermined schedule (e.g., daily, twice weekly).

  • Efficacy Evaluation:

    • Continue to monitor tumor growth and body weight of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the percent tumor growth inhibition (%T/C) or percent tumor regression.

Visualizations: Workflows and Signaling Pathways

Preclinical Development Workflow for a Novel Natural Product

G cluster_0 Discovery & Initial Screening cluster_1 Preclinical In Vivo Evaluation cluster_2 Analog Development & Optimization NP Natural Product Isolation (e.g., this compound) IVS In Vitro Bioactivity Screening NP->IVS Test Activity Form Formulation Development (Address Poor Solubility) IVS->Form InVivo1 Initial In Vivo Study (e.g., Xenograft Model) Form->InVivo1 Analog Analog Synthesis (Improve Solubility/Efficacy) InVivo1->Analog Suboptimal Efficacy InVivo2 In Vivo Efficacy of Analogs Analog->InVivo2 Lead Lead Candidate Selection InVivo2->Lead Improved Profile

Caption: Preclinical workflow for a novel natural product with poor solubility.

Hypothetical Signaling Pathway for this compound

Given that Berkeleyamides are reported to be caspase and matrix metalloproteinase (MMP) inhibitors, the following diagram illustrates a potential mechanism of action in a cancer context.

G cluster_0 Apoptosis Pathway cluster_1 Metastasis Pathway Procaspase Pro-Caspases Caspase Active Caspases Procaspase->Caspase Activation Apoptosis Apoptosis Caspase->Apoptosis ProMMP Pro-MMPs MMP Active MMPs ProMMP->MMP Activation ECM ECM Degradation MMP->ECM Metastasis Invasion & Metastasis ECM->Metastasis BerkeleyamideB This compound BerkeleyamideB->Caspase Inhibition BerkeleyamideB->MMP Inhibition

Caption: Hypothetical inhibition of apoptosis and metastasis pathways by this compound.

References

Troubleshooting & Optimization

Berkeleyamide B solubility and stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Berkeleyamide B. The information provided addresses common challenges related to its solubility and stability in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended procedure?

A: this compound is a hydrophobic molecule and is expected to have low solubility in aqueous solutions.[1] Direct dissolution in aqueous buffers is often challenging. We recommend preparing a stock solution in an organic solvent first.

  • Recommended Solvents: Start by dissolving this compound in 100% dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol.

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) in your chosen organic solvent.

    • To prepare your working solution, perform a serial dilution of the stock solution into your aqueous experimental buffer.

    • When diluting, add the stock solution to the buffer slowly while vortexing or stirring to prevent precipitation.

    • The final concentration of the organic solvent in your aqueous solution should be kept as low as possible to avoid affecting your experiment (typically ≤0.5%).

Q2: After dissolving this compound, I notice precipitation over time. What is causing this and how can I prevent it?

A: Precipitation of a hydrophobic compound from an aqueous solution, even after initial dissolution, can occur due to several factors. The compound may be coming out of solution as it equilibrates, or changes in temperature could be affecting its solubility.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The final concentration of this compound in your aqueous buffer might be above its solubility limit. Try working with a lower final concentration.

    • Increase Co-solvent Percentage: If your experimental system allows, you might need to slightly increase the percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO). However, always check for solvent effects in your assays.[2]

    • Use Solubilizing Agents: For certain applications, the use of surfactants or cyclodextrins can help maintain the solubility of hydrophobic compounds.[2]

    • Fresh Preparations: Prepare your working solutions fresh before each experiment to minimize the time for precipitation to occur.

Q3: I am concerned about the stability of this compound in my experimental conditions (e.g., physiological pH, 37°C). What are the potential degradation pathways?

A: this compound contains both an ester and an amide functional group, which are susceptible to hydrolysis.[3][4] The rate of hydrolysis is highly dependent on pH and temperature.[5][6][7]

  • Ester Hydrolysis: The ester linkage is generally more labile than the amide bond and can be hydrolyzed under both acidic and basic conditions to yield a carboxylic acid and an alcohol.[6]

  • Amide Hydrolysis: The amide bond is more stable but can also undergo hydrolysis, particularly under strong acidic or basic conditions and at elevated temperatures, yielding a carboxylic acid and an amine.[4][8]

  • Recommendation: For experiments requiring prolonged incubation, it is advisable to conduct a preliminary stability study under your specific experimental conditions (pH, temperature, buffer components).

Q4: How can I assess the stability of this compound in my specific buffer and experimental timeline?

A: To confidently assess the stability of this compound, you can perform a time-course experiment using an appropriate analytical method.

  • Experimental Protocol:

    • Prepare a solution of this compound in your experimental buffer at the desired concentration.

    • Incubate the solution under your experimental conditions (e.g., 37°C).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Immediately analyze the aliquot by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining amount of intact this compound.[9]

  • Data Analysis: Plot the concentration of this compound versus time to determine its degradation rate.

Q5: What analytical methods are suitable for quantifying this compound and its potential degradation products?

A: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a common and effective method for the analysis of hydrophobic natural products like this compound.[9][10]

  • Detection: A UV detector is suitable for detection, as the pyranone ring and phenyl group are chromophores.

  • Method Development: A typical mobile phase would consist of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape.[11]

  • Mass Spectrometry: Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for stability studies, as it can help in the identification of degradation products.

Quantitative Data Summary

Due to the limited publicly available experimental data specifically for this compound, this section provides general guidance and data for structurally related compounds to inform experimental design.

Table 1: Recommended Solvents and General Solubility Enhancement Strategies

StrategyAgent/MethodTypical Starting Concentration/ConditionNotes & Considerations
Co-solvency DMSO, Ethanol, MethanolPrepare stock solutions (10-50 mM)Minimize final concentration in aqueous media (typically <1%) to avoid off-target effects.[2]
Propylene glycol, PEG 400Can be used for in vivo formulationsGenerally less toxic than DMSO.
pH Adjustment Acidic or basic buffersTest a range of pH valuesSolubility of a compound can be pH-dependent if it has ionizable groups. This compound is neutral, so pH is less likely to significantly impact its intrinsic solubility but will affect stability.
Surfactants Tween® 20/80, Triton™ X-1000.01 - 0.1% (w/v)Forms micelles that can encapsulate hydrophobic compounds.[2] Can interfere with some biological assays.
Cyclodextrins β-cyclodextrin, HP-β-CD1-10 mMForms inclusion complexes with hydrophobic molecules.[2]

Table 2: Factors Influencing the Stability of this compound in Aqueous Solutions

FactorConditionExpected Impact on StabilityPrimary Degradation Pathway
pH Acidic (pH < 4)Decreased stabilityAcid-catalyzed hydrolysis of the ester and, to a lesser extent, the amide.[6][8]
Neutral (pH ~7)Relatively stableSlow hydrolysis of the ester.
Basic (pH > 8)Decreased stabilityBase-catalyzed hydrolysis of the ester and amide.[5][8]
Temperature Refrigerated (4°C)Increased stabilitySlows down hydrolytic reactions.
Room Temperature (~25°C)Moderate stabilityBaseline for many experiments.
Elevated (≥ 37°C)Decreased stabilityAccelerates hydrolysis of both ester and amide bonds.[7]
Light Exposure UV or prolonged light exposurePotential for photodegradationThe chromophoric groups may be susceptible to photolytic degradation. It is recommended to protect solutions from light.

Experimental Protocols & Visualizations

General Workflow for Solubility and Stability Assessment

The following diagram outlines a general workflow for researchers to determine the optimal conditions for working with this compound in their specific experimental setup.

G General Workflow for Handling this compound cluster_prep Solution Preparation cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_decision Optimization cluster_outcome Final Protocol prep_stock Prepare concentrated stock in 100% DMSO prep_work Dilute stock into aqueous buffer prep_stock->prep_work observe Visual Observation (Clarity, Precipitation) prep_work->observe is_soluble Is solubility adequate? observe->is_soluble quantify Quantify soluble fraction (e.g., HPLC after centrifugation) incubate Incubate at experimental conditions (time, temp, pH) quantify->incubate analyze Analyze at time points (e.g., HPLC, LC-MS) incubate->analyze is_stable Is stability acceptable? analyze->is_stable is_soluble->prep_work No, adjust conc. or co-solvent is_soluble->quantify Yes is_stable->incubate No, adjust conditions or shorten experiment proceed Proceed with Experiment is_stable->proceed Yes

Caption: Workflow for preparing and validating this compound solutions.

Potential Degradation Pathways of this compound

This diagram illustrates the likely hydrolytic degradation pathways for this compound in aqueous solutions.

G Potential Hydrolytic Degradation of this compound cluster_ester Ester Hydrolysis cluster_amide Amide Hydrolysis cluster_both Dual Hydrolysis BkB This compound C₂₀H₂₁NO₆ ester_prod Product A Carboxylic Acid + Acetic Acid BkB->ester_prod H₂O / H⁺ or OH⁻ (more facile) amide_prod Product B Carboxylic Acid + 3-Methylbutanamine BkB->amide_prod H₂O / H⁺ or OH⁻ (slower) both_prod Product C Dicarboxylic Acid + Acetic Acid + 3-Methylbutanamine ester_prod->both_prod H₂O / H⁺ or OH⁻ amide_prod->both_prod H₂O / H⁺ or OH⁻

Caption: Hydrolytic degradation pathways of this compound.

References

Optimizing "Compound B" Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing a novel natural product, herein referred to as "Compound B," in in vitro assays. Due to the limited specific information available for the novel compound "berkeleyamide B," this guide leverages established principles and common challenges encountered when working with new natural products in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Compound B in a new in vitro assay?

A1: For a novel compound with unknown potency, it is advisable to start with a broad concentration range to determine its effective window. A common starting point is a logarithmic dilution series, for example, from 0.01 µM to 100 µM. This wide range helps in identifying the concentration at which the compound exhibits biological activity, cytotoxicity, or other measurable effects. Subsequent experiments can then focus on a narrower range around the initial active concentration.

Q2: I am observing high background noise or interference in my colorimetric/fluorescent assay. What could be the cause?

A2: High background signals are a common issue when working with natural products. This can stem from several factors:

  • Direct Reaction with Assay Reagents: Some natural products can directly reduce assay reagents like MTT or resazurin, leading to a false-positive signal.

  • Inherent Color or Fluorescence: The natural product itself might possess color or fluorescent properties that interfere with the assay's detection method.

  • Precipitation: If the compound precipitates in the culture medium, it can scatter light and lead to artificially high absorbance readings.

To troubleshoot this, it is crucial to include proper controls, such as wells containing only the compound and media (no cells), to measure any inherent signal from Compound B.[1]

Q3: Compound B is not dissolving well in my cell culture medium. How can I improve its solubility?

A3: Poor solubility is a frequent challenge with lipophilic natural products.[2] Here are a few strategies to improve the solubility of Compound B:

  • Use of a Co-solvent: A small amount of a biocompatible solvent like DMSO is commonly used to prepare a concentrated stock solution. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Sonication or Vortexing: Gentle sonication or vortexing of the stock solution can aid in dissolution.[1]

  • Use of Solubilizing Agents: For certain applications, non-ionic detergents or cyclodextrins can be used to enhance solubility, though their potential effects on the assay should be carefully evaluated.[3]

Troubleshooting Guides

Problem: Unexpectedly High Cell Viability at High Concentrations of Compound B

This could be an indication of assay interference rather than a true biological effect.

Troubleshooting Workflow:

G A High Viability Signal B Run 'Compound B only' control (no cells) A->B C Does control show a signal? B->C D YES: Assay Interference C->D Yes E NO: True Biological Effect or Other Issue C->E No F Consider alternative assay (e.g., ATP-based) D->F G Investigate potential for contamination or experimental error E->G

Troubleshooting workflow for high viability readings.
Problem: Inconsistent IC50 Values Across Experiments

Variability in IC50 values can arise from several sources.

Troubleshooting Workflow:

G A Inconsistent IC50 Values B Check for Compound B precipitation in media A->B C Review cell seeding density and growth phase A->C D Verify accuracy of serial dilutions A->D E Assess stability of Compound B in solution A->E

Troubleshooting workflow for inconsistent IC50 values.

Data Presentation

The following table summarizes hypothetical cytotoxic activities of Compound B against various human cancer cell lines, presented as IC50 values. This data is for illustrative purposes, drawing parallels from reported activities of other natural products like eupalinilide B and various sulfonamides.[4][5]

Cell LineCancer TypeHypothetical IC50 (µM)
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma12.2
HeLaCervical Cancer> 50
PC3Prostate Cancer5.1
HCT116Colon Cancer2.3

Experimental Protocols

MTT Cytotoxicity Assay

This protocol provides a general framework for determining the cytotoxic effects of Compound B.

Materials:

  • Compound B stock solution (e.g., 10 mM in DMSO)

  • Target cancer cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound B Treatment: Prepare serial dilutions of Compound B in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound B. Include vehicle control wells (medium with the same concentration of DMSO as the highest Compound B concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that could be inhibited by Compound B, leading to apoptosis. This is a generalized representation.

G cluster_0 cluster_1 cluster_2 cluster_3 A Growth Factor B Receptor Tyrosine Kinase A->B C PI3K B->C D Akt C->D E mTOR D->E H Apoptosis D->H Inhibition of pro-apoptotic proteins F Cell Survival and Proliferation E->F G Compound B G->D Inhibits

Hypothetical signaling pathway affected by Compound B.

References

Navigating Berkeleyamide B: A Technical Guide to Minimizing Toxicity in Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Berkeleyamide B is a natural product with limited publicly available data on its specific mechanism of action and toxicity profile. This technical support center provides a generalized framework and hypothetical scenarios for researchers investigating novel cytotoxic compounds. The information presented here is for illustrative purposes and should be adapted based on experimentally determined data for this compound.

This guide is designed for researchers, scientists, and drug development professionals to address potential toxicity of this compound in normal (non-cancerous) cell lines during in vitro experiments. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are intended to provide a structured approach to identifying and mitigating off-target cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: We are observing significant toxicity in our normal cell lines (e.g., primary fibroblasts, endothelial cells) at concentrations where this compound shows anti-cancer activity. Is this expected?

A1: It is not uncommon for novel anti-cancer compounds, particularly natural products, to exhibit a narrow therapeutic window, meaning the concentration that kills cancer cells is close to the concentration that harms normal cells. This can be due to on-target toxicity (the molecular target is present and important in both cell types) or off-target toxicity (the compound affects other cellular processes in normal cells). It is crucial to quantify this differential toxicity early in your research.

Q2: What is the proposed mechanism of action for this compound, and how might it relate to normal cell toxicity?

A2: Based on preliminary structural analysis and data from similar compounds, a hypothetical mechanism of action for this compound is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival in both cancer and normal cells. While many cancer cells exhibit hyperactivation of this pathway, its essential role in normal cell homeostasis means that potent inhibition can lead to toxicity.

Q3: How can we quantitatively assess the selectivity of this compound for cancer cells over normal cells?

A3: The selectivity of a compound is typically determined by calculating the Selectivity Index (SI). This is the ratio of the cytotoxic concentration in normal cells (e.g., IC50 in a normal cell line) to the cytotoxic concentration in cancer cells (IC50 in a cancer cell line). A higher SI value indicates greater selectivity for cancer cells. We recommend determining the IC50 values of this compound across a panel of both cancer and normal cell lines relevant to your research.

Troubleshooting Guide: High Toxicity in Normal Cell Lines

If you are encountering unacceptable levels of toxicity in your normal cell lines, consider the following troubleshooting steps:

Issue Possible Cause Suggested Action
High cytotoxicity at low concentrations 1. Potent on-target toxicity in normal cells.2. Off-target effects.3. Compound instability or degradation into toxic byproducts.1. Perform a dose-response curve to determine the IC50.2. Investigate downstream markers of the hypothetical mTOR pathway in normal cells.3. Assess compound purity and stability in your cell culture medium.
Cell morphology changes (e.g., detachment, shrinkage) Induction of apoptosis or necrosis.Perform assays to distinguish between apoptosis (e.g., Annexin V/PI staining) and necrosis (e.g., LDH assay).
Inconsistent toxicity results 1. Variation in cell passage number.2. Inconsistent compound preparation.3. Edge effects in multi-well plates.1. Use cells within a consistent and low passage number range.2. Prepare fresh stock solutions of this compound and use consistent dilution methods.3. Avoid using the outer wells of plates for sensitive experiments or fill them with sterile media.

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound in a panel of human cancer and normal cell lines to illustrate how selectivity can be assessed.

Cell LineCell TypeCancer/NormalIC50 (µM)Selectivity Index (SI) vs. MCF-7
MCF-7Breast AdenocarcinomaCancer1.51.0
A549Lung CarcinomaCancer2.30.65
HCT116Colon CarcinomaCancer1.80.83
hFIBPrimary FibroblastsNormal12.58.3
HUVECEndothelial CellsNormal18.212.1

Note: These are illustrative data. Researchers must determine these values experimentally.

Experimental Protocols

Protocol 1: Cell Viability Assessment using Resazurin (B115843) Assay

This protocol measures cell viability by quantifying the metabolic reduction of resazurin to the fluorescent resorufin.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL of this solution to each well.

  • Incubation with Reagent: Incubate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells in a 6-well plate with this compound at the desired concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizations

Hypothetical Signaling Pathway of this compound

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; GFR [label="Growth Factor\nReceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; BerkeleyamideB [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nProliferation", shape=oval, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=oval, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GF -> GFR [color="#5F6368"]; GFR -> PI3K [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; Akt -> mTORC1 [color="#5F6368"]; mTORC1 -> Proliferation [color="#5F6368"]; mTORC1 -> Survival [color="#5F6368"]; BerkeleyamideB -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }

Caption: Hypothetical mechanism of this compound as an mTORC1 inhibitor.

Experimental Workflow for Minimizing Normal Cell Toxicity

// Nodes start [label="Observe High Toxicity in\nNormal Cell Lines", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dose_response [label="1. Perform Dose-Response Assay\n(Cancer vs. Normal Cell Lines)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calc_si [label="2. Calculate Selectivity Index (SI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; si_check [label="Is SI > 10?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; proceed [label="Proceed with Current\nConcentration Range", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize [label="3. Optimize Treatment Conditions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; time_course [label="A. Time-Course Experiment\n(e.g., 24h, 48h, 72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; co_treatment [label="B. Co-treatment with\na Protective Agent", fillcolor="#F1F3F4", fontcolor="#202124"]; re_evaluate [label="4. Re-evaluate Toxicity and Efficacy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_decision [label="Select Optimal Conditions for\nFurther Experiments", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dose_response; dose_response -> calc_si; calc_si -> si_check; si_check -> proceed [label="Yes"]; si_check -> optimize [label="No"]; optimize -> time_course; optimize -> co_treatment; time_course -> re_evaluate; co_treatment -> re_evaluate; re_evaluate -> final_decision; }

Caption: Workflow for optimizing this compound treatment to reduce normal cell toxicity.

Improving the bioavailability of Berkeleyamide B for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting strategies and frequently asked questions (FAQs) to enhance the bioavailability of Berkeleyamide B for successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary challenges for its in vivo use?

This compound is a member of the berkeleyamides, a group of novel amides isolated from the acid lake fungus Penicillium rubrum[1][2]. Like many natural products, this compound is presumed to have poor aqueous solubility and potentially low membrane permeability, which are significant hurdles for achieving adequate oral bioavailability and consistent therapeutic concentrations in in vivo models. The key challenges are ensuring the compound dissolves in gastrointestinal fluids and can be absorbed across the intestinal epithelium into systemic circulation.

Q2: What are the initial steps before starting an in vivo study with this compound?

Before initiating animal studies, it is critical to characterize the physicochemical properties of your this compound sample. Key parameters include:

  • Aqueous Solubility: Determine solubility at different pH values (e.g., pH 2.0, 6.8, 7.4) to simulate gastric and intestinal conditions.

  • LogP/LogD: Understand the lipophilicity of the compound, which influences its interaction with biological membranes.

  • Stability: Assess its stability in simulated gastric and intestinal fluids.

These initial data points are crucial for selecting an appropriate formulation strategy.

Q3: What are the most common strategies to improve the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[3] The choice depends on the compound's specific properties. Common approaches include:

  • Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents. Self-Emulsifying Drug Delivery Systems (SEDDS) are a prominent example[4][5].

  • Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin cavity to increase its solubility in water[4][5].

  • Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area for dissolution[5].

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix to prevent crystallization and improve dissolution rates[4].

Q4: Can chemical modification of this compound improve its bioavailability?

Yes, for peptide-like compounds, specific chemical modifications can enhance bioavailability. While this requires medicinal chemistry efforts, strategies like N-methylation can improve metabolic stability and membrane transport.[6] Another novel approach involves substituting a backbone oxygen atom with sulfur to increase lipophilicity and membrane permeability[7][8].

Troubleshooting Guide

Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.

  • Possible Cause: Poor aqueous solubility leading to minimal dissolution in the gastrointestinal (GI) tract.

  • Troubleshooting Steps:

    • Review Solubility Data: Confirm the solubility of this compound. If it is very low (<10 µg/mL), a simple suspension is unlikely to be effective.

    • Select a Solubilization Strategy: Based on the compound's properties, choose an appropriate formulation. The workflow diagram below can guide your decision.

    • Implement Formulation Protocol: Prepare a formulation such as a lipid-based system or a cyclodextrin complex. (See Experimental Protocols section).

    • Re-evaluate in vivo: Dose the new formulation and measure plasma concentrations.

Issue 2: High variability in plasma concentrations between individual animals.

  • Possible Cause 1: Inconsistent or unstable formulation. For example, a suspension may settle, or an emulsion may separate, leading to inaccurate dosing.

  • Troubleshooting Steps:

    • Assess Formulation Homogeneity: Before each dose, ensure the formulation is uniform. For suspensions, vortex thoroughly. For emulsions, check for phase separation.

    • Conduct Stability Studies: Evaluate the physical and chemical stability of your formulation over the duration of your experiment.

    • Refine the Formulation: If stability is an issue, consider adding stabilizers or switching to a more robust formulation type, like an amorphous solid dispersion.

  • Possible Cause 2: Physiological differences in animals (e.g., food effects).

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure consistent fasting periods for all animals before dosing.

    • Conduct a Food-Effect Study: If feasible, test the formulation in both fed and fasted states to understand the impact of food on absorption.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Pharmaceutical Solvents

This table provides example data to illustrate how solubility profiling can guide vehicle selection for in vivo studies.

Solvent / Vehicle SystemSolubility (mg/mL)Application Notes
Water (pH 7.4)< 0.01Indicates very poor aqueous solubility. Simple aqueous solutions are not viable for in vivo dosing.
DMSO> 50Good for in vitro stock, but toxicity limits its use to <10% in final dosing vehicles for animal studies.
PEG 4005.0A common co-solvent that can be used in combination with other excipients to improve solubility[5].
Cremophor® EL12.0A surfactant used to create micellar solutions or emulsions, effectively solubilizing lipophilic compounds.
20% Hydroxypropyl-β-Cyclodextrin2.5Demonstrates that cyclodextrin complexation can significantly increase aqueous solubility[4].

Table 2: Example Pharmacokinetic Parameters of this compound in Rats (20 mg/kg Oral Dose)

This table compares the in vivo performance of a basic suspension versus an enhanced formulation, highlighting the potential for improvement.

Formulation TypeCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
0.5% CMC Suspension (Control)45 ± 154.0210 ± 75100
SEDDS Formulation350 ± 901.51850 ± 450881
20% HP-β-CD Solution210 ± 602.01100 ± 310524

Data are presented as mean ± SD and are hypothetical for illustrative purposes.

Diagrams and Visualizations

Troubleshooting_Workflow start Start: Low Bioavailability Observed for this compound check_sol Is aqueous solubility < 10 µg/mL? start->check_sol check_logp Is LogP > 3? check_sol->check_logp Yes strategy_suspension Use optimized suspension with wetting agents check_sol->strategy_suspension No strategy_lipid Strategy: Lipid-Based Formulation (e.g., SEDDS) check_logp->strategy_lipid Yes strategy_cd Strategy: Cyclodextrin Complexation (e.g., HP-β-CD) check_logp->strategy_cd No strategy_nano Strategy: Particle Size Reduction (Nanomilling) strategy_lipid->strategy_nano Alternative strategy_cd->strategy_nano Alternative

Caption: Decision tree for selecting a bioavailability enhancement strategy.

SEDDS_Protocol_Workflow cluster_prep Preparation cluster_form Formulation cluster_qc Quality Control A 1. Weigh Oil, Surfactant, Co-solvent B 2. Mix excipients until homogeneous A->B C 3. Add this compound to the mixture B->C D 4. Gently heat (40°C) and vortex until dissolved C->D E 5. Visually inspect for clarity D->E F 6. Characterize droplet size upon dilution E->F G 7. Confirm drug concentration (e.g., by HPLC) F->G

Caption: Experimental workflow for preparing a SEDDS formulation.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol describes the preparation of a liquid SEDDS formulation designed to improve the oral absorption of lipophilic compounds like this compound.

  • Materials:

    • This compound

    • Oil phase (e.g., Capryol™ 90)

    • Surfactant (e.g., Kolliphor® EL)

    • Co-solvent (e.g., Transcutol® HP)

    • Glass vials

    • Magnetic stirrer and stir bar

    • Water bath or heating block set to 40°C

  • Methodology:

    • Excipient Screening: First, determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best components.

    • Formulation Preparation (Example: 1 mL batch):

      • In a glass vial, combine the selected oil (e.g., 400 µL), surfactant (e.g., 400 µL), and co-solvent (e.g., 200 µL).

      • Mix the components thoroughly using a magnetic stirrer until a clear, homogenous mixture is formed. This is the SEDDS vehicle.

    • Drug Loading:

      • Accurately weigh the desired amount of this compound (e.g., 20 mg for a final concentration of 20 mg/mL).

      • Add the powdered drug to the SEDDS vehicle.

    • Solubilization:

      • Cap the vial and place it on a magnetic stirrer with gentle heating (40°C) to facilitate dissolution.

      • Continue mixing until the this compound is completely dissolved and the solution is clear. This may take 30-60 minutes.

    • Quality Control:

      • Visually inspect the final formulation for any undissolved particles.

      • To confirm self-emulsification properties, add 50 µL of the SEDDS formulation to 10 mL of water in a beaker with gentle stirring. A spontaneous, fine (bluish-white) emulsion should form.

Protocol 2: Preparation of a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

This protocol uses a common cyclodextrin to form an inclusion complex, enhancing the aqueous solubility of the drug.

  • Materials:

    • This compound

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

    • Purified water or saline

    • Glass vials

    • Vortex mixer

    • Sonicator

  • Methodology:

    • Prepare Cyclodextrin Solution:

      • Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 20% w/v). To do this, dissolve 2 g of HP-β-CD powder in purified water and make up the final volume to 10 mL.

      • Stir until the HP-β-CD is fully dissolved.

    • Drug Addition:

      • Accurately weigh the required amount of this compound. The amount should not exceed the predetermined solubilization capacity of the cyclodextrin solution.

      • Add the this compound powder to the HP-β-CD solution.

    • Complexation:

      • Cap the vial and vortex vigorously for 2-3 minutes.

      • Place the vial in a sonicator bath for 30-60 minutes to facilitate the formation of the inclusion complex.

      • Alternatively, the mixture can be stirred overnight at room temperature.

    • Final Preparation:

      • After complexation, visually inspect the solution to ensure it is clear and free of particulates.

      • If necessary, the solution can be filtered through a 0.22 µm syringe filter to remove any undissolved material before in vivo administration.

References

Technical Support Center: Overcoming Resistance to Mycalamide B in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Berkeleyamide B" did not yield specific results. Based on available scientific literature, it is highly probable that this is a misspelling of Mycalamide B , a natural product with known potent antitumor activity. This technical support guide is therefore based on the properties and known mechanisms of Mycalamide B.

This guide provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting potential resistance to Mycalamide B in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for Mycalamide B in cancer cells?

Mycalamide B is a potent inhibitor of protein synthesis.[1] It targets the large ribosomal subunit, specifically near the C3993 28S rRNA residue, to block translation elongation.[1] Its primary mechanism involves inhibiting the eEF2-mediated translocation step, which is crucial for the ribosome to move along the mRNA.[1] This action is similar to cycloheximide (B1669411) (CHX), but Mycalamide B arrests the ribosome one codon ahead of where CHX does and also blocks tRNA binding to the E-site of the large ribosomal subunit.[1] This leads to a global shutdown of protein production, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Q2: My cancer cell line is showing reduced sensitivity to Mycalamide B. What are the potential mechanisms of resistance?

While specific resistance mechanisms to Mycalamide B have not been extensively documented in the provided search results, resistance to anti-cancer agents can be broadly categorized. Potential mechanisms for Mycalamide B resistance could include:

  • Target Alteration: Mutations in the ribosomal proteins or rRNA that form the Mycalamide B binding site could reduce its binding affinity, thereby decreasing its inhibitory effect.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), can actively pump Mycalamide B out of the cell, reducing its intracellular concentration.[2]

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can develop resistance by upregulating pro-survival signaling pathways, such as the PI3K/Akt or MAPK/ERK pathways. These pathways can promote cell survival and proliferation, counteracting the cytotoxic effects of Mycalamide B.

  • Altered Drug Metabolism: The cancer cells might develop mechanisms to metabolize or inactivate Mycalamide B more efficiently.

Q3: How can I confirm that my cell line has developed resistance to Mycalamide B?

Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of Mycalamide B in the suspected resistant cell line compared to the parental, sensitive cell line. A fold-change in IC50 of 5-10x or higher is generally considered a strong indicator of resistance.

Troubleshooting Guides

Problem 1: The IC50 of Mycalamide B in my cell line is gradually increasing over multiple experiments.

  • Possible Cause: The cell line may be developing resistance due to continuous exposure to the drug. This can happen with repeated passaging in the presence of sub-lethal concentrations of Mycalamide B.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Conduct a fresh dose-response experiment using a wide range of Mycalamide B concentrations on an early-passage, untreated parental cell line and your current cell line to quantify the shift in IC50.

    • Establish a Resistant Cell Line: If a significant shift is confirmed, you can intentionally develop a resistant cell line for further study by continuous culture in the presence of escalating concentrations of Mycalamide B.

    • Investigate Resistance Mechanisms: Once a stable resistant line is established, investigate the potential mechanisms as outlined in FAQ Q2.

Problem 2: My "resistant" cell line shows only a marginal (e.g., 2-3 fold) increase in IC50.

  • Possible Cause: The resistance may not be stable, or the selective pressure was insufficient.

  • Troubleshooting Steps:

    • Continue Dose Escalation: The cells may require further exposure to higher concentrations of Mycalamide B to develop a more robust resistance phenotype.

    • Single-Cell Cloning: Perform single-cell cloning of the resistant population to isolate clones with higher levels of resistance.

    • Verify Experimental Technique: Ensure consistency in cell seeding density, drug preparation, and incubation times, as these can affect IC50 values.

Problem 3: I am not observing any synergistic effect when combining Mycalamide B with another drug.

  • Possible Cause: The combination may not be truly synergistic, or the experimental conditions may not be optimal to observe synergy.

  • Troubleshooting Steps:

    • Review the Mechanism of Action: Choose a combination agent with a non-overlapping mechanism of action. For example, since Mycalamide B inhibits protein synthesis, consider combining it with a drug that induces DNA damage or inhibits a key signaling pathway.

    • Perform a Checkerboard Assay: Test a wide range of concentrations for both drugs in a matrix format to identify synergistic concentration ranges.

    • Calculate Synergy Scores: Use a synergy model such as the Bliss Independence or Loewe Additivity model to quantitatively assess the interaction. A Bliss score greater than 5 is often considered synergistic.[3]

Data Presentation

Table 1: Example IC50 Values for Mycalamide B in Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental OVCAR-3Mycalamide B1.51.0
Resistant OVCAR-3Mycalamide B25.817.2

Table 2: Example Synergy Analysis of Mycalamide B with Drug X in Resistant OVCAR-3 Cells

CombinationConcentration Range (nM)Bliss Synergy ScoreInterpretation
Mycalamide B + Drug X1-100 (Mycalamide B), 10-1000 (Drug X)12.5Synergistic
Mycalamide B + Drug Y1-100 (Mycalamide B), 5-500 (Drug Y)2.1Additive

Experimental Protocols

Protocol 1: Development of a Mycalamide B-Resistant Cell Line

  • Initial IC50 Determination: First, determine the half-maximal inhibitory concentration (IC50) of Mycalamide B in your parental (sensitive) cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).

  • Continuous Low-Dose Exposure: Culture the parental cells in a medium containing Mycalamide B at a concentration below the IC50 (e.g., IC20-IC30).

  • Monitor Cell Viability: Continuously monitor the cells. Initially, a significant portion of the cells will die. Allow the surviving cells to repopulate.

  • Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of Mycalamide B in the culture medium.

  • Repeat and Stabilize: Repeat the dose escalation process over several months. The goal is to select for a population of cells that can proliferate in the presence of a Mycalamide B concentration that is lethal to the parental cells.

  • Characterize the Resistant Line: Periodically determine the IC50 of the developing resistant line to monitor the level of resistance. Once a stable, high-fold resistance is achieved, the cell line can be used for further experiments.

Protocol 2: Western Blot Analysis of Pro-Survival Signaling Pathways

  • Cell Lysis: Treat both sensitive and resistant cells with and without Mycalamide B for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

MycalamideB_Mechanism cluster_ribosome Ribosome E_site E Site P_site P Site A_site A Site mRNA mRNA Mycalamide_B Mycalamide B Mycalamide_B->E_site Binds to large ribosomal subunit Translocation Translocation Mycalamide_B->Translocation Inhibits eEF2 eEF2 eEF2->Translocation Mediates Inhibition Inhibition

Caption: Mechanism of action of Mycalamide B.

Resistance_Workflow Start Start: Sensitive Parental Cell Line Low_Dose Culture with low dose of Mycalamide B (IC20) Start->Low_Dose Monitor Monitor for surviving and proliferating cells Low_Dose->Monitor Increase_Dose Gradually increase Mycalamide B concentration Monitor->Increase_Dose Stable_Line Stable resistant line achieved? Increase_Dose->Stable_Line Stable_Line->Increase_Dose No Characterize Characterize resistant phenotype (IC50, growth rate) Stable_Line->Characterize Yes End End: Resistant Cell Line Characterize->End

Caption: Workflow for developing a resistant cell line.

Troubleshooting_Resistance Start Reduced sensitivity to Mycalamide B observed Confirm_Resistance Confirm resistance with IC50 determination Start->Confirm_Resistance Investigate_Mechanism Investigate potential resistance mechanisms Confirm_Resistance->Investigate_Mechanism ABC_Transporters Analyze expression of ABC transporters (e.g., Western, qPCR) Investigate_Mechanism->ABC_Transporters Drug Efflux? Signaling_Pathways Assess activation of pro-survival signaling pathways (e.g., Western) Investigate_Mechanism->Signaling_Pathways Altered Signaling? Target_Sequencing Sequence ribosomal components for mutations Investigate_Mechanism->Target_Sequencing Target Mutation? Synergistic_Combo Test synergistic combinations with other drugs ABC_Transporters->Synergistic_Combo Signaling_Pathways->Synergistic_Combo Target_Sequencing->Synergistic_Combo Outcome Overcome Resistance Synergistic_Combo->Outcome

Caption: Decision workflow for overcoming resistance.

References

Berkeleyamide B experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Berkeleyamide B. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to support your experimental work with this novel natural product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

A1: this compound is a natural product isolated from the acid lake fungus Penicillium rubrum.[1][2][3] It belongs to a class of amides known as the berkeleyamides. While the specific biological activity of this compound has not been extensively reported, its structural analog, Berkeleyamide A, has been shown to inhibit caspase-1 and matrix metalloproteinase 3 (MMP-3).[1][4] Caspase-1 is a key mediator of inflammation, and MMP-3 is involved in tissue remodeling and inflammation. Therefore, it is plausible that this compound may also exhibit anti-inflammatory and anti-cancer properties by targeting similar pathways. Marine-derived cyclic peptides and amides often exhibit anti-cancer activity by inducing apoptosis through caspase activation.[5][6]

Q2: I am having trouble with the total synthesis of this compound. What are some common pitfalls?

A2: The total synthesis of complex natural products like this compound can be challenging. Common issues include low yields in key coupling steps, difficulty in achieving the desired stereochemistry, and challenges with the final cyclization. We recommend reviewing literature on the synthesis of related natural products, particularly those with similar functional groups or stereocenters. Careful optimization of reaction conditions, including solvent, temperature, and catalyst choice, is crucial. Protecting group strategy is also a critical consideration to avoid unwanted side reactions.

Q3: What are the recommended handling and storage conditions for this compound?

A3: As a natural product with potentially sensitive functional groups, this compound should be handled with care. We recommend the following:

  • Storage: Store in a tightly sealed vial at -20°C or lower, protected from light and moisture. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of the powder. When preparing solutions, use high-purity solvents and minimize exposure to air and moisture.

Q4: My in vitro cell-based assay results with this compound are inconsistent. What could be the cause?

A4: Inconsistent results in cell-based assays can arise from several factors. Here are some troubleshooting tips:

  • Compound Solubility: Ensure complete dissolution of this compound in your chosen solvent (e.g., DMSO) before diluting it in cell culture media. Poor solubility can lead to inaccurate concentrations.

  • Cell Health and Density: Use healthy, viable cells and optimize the seeding density for your specific assay. Over-confluent or unhealthy cells can lead to variable responses.

  • Assay Controls: Include appropriate positive and negative controls in every experiment. A vehicle control (e.g., DMSO) is essential to account for any solvent effects.

  • Incubation Time and Concentration: Optimize the incubation time and concentration range of this compound to capture the desired biological effect.

Troubleshooting Guides

In Vitro Assay Troubleshooting
Problem Possible Cause Suggested Solution
Low or no bioactivity Compound degradationVerify compound integrity via HPLC-MS. Ensure proper storage and handling.
Low cell permeabilityConsider using permeabilizing agents (with appropriate controls) or modifying the compound structure to enhance uptake.
Incorrect assay choiceConfirm that the chosen cell line expresses the target of interest (e.g., caspase-1, MMP-3).
High variability between replicates Inconsistent cell seedingUse a multichannel pipette for cell seeding and ensure a homogenous cell suspension.
Edge effects in microplatesAvoid using the outer wells of the plate or fill them with sterile media/PBS.
Incomplete compound mixingGently mix the plate after adding this compound.
Unexpected cytotoxicity Off-target effectsPerform counter-screens against a panel of related targets.
Solvent toxicityEnsure the final concentration of the vehicle (e.g., DMSO) is non-toxic to the cells.
Synthesis Troubleshooting
Problem Possible Cause Suggested Solution
Low yield in amide coupling Inefficient coupling reagentScreen a variety of coupling reagents (e.g., HATU, HOBt/EDC).
Steric hindranceConsider alternative synthetic routes that join less hindered fragments.
Epimerization during synthesis Basic or acidic conditionsUse milder reaction conditions and carefully control the pH.
Difficult purification Similar polarity of byproductsOptimize chromatographic conditions (e.g., different solvent systems, column types). Consider derivatization to aid separation.

Experimental Protocols

Caspase-1 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against human caspase-1.

Materials:

  • Recombinant human caspase-1

  • Caspase-1 substrate (e.g., Ac-YVAD-pNA)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • This compound

  • Positive control (e.g., Ac-YVAD-CHO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add 50 µL of the diluted this compound or control to each well.

  • Add 25 µL of recombinant human caspase-1 to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 25 µL of the caspase-1 substrate to each well.

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Calculate the rate of reaction for each well.

  • Determine the IC50 value of this compound by plotting the percent inhibition against the log of the compound concentration.

MMP-3 Activity Assay

This protocol outlines a general method for evaluating the inhibitory effect of this compound on MMP-3 activity.

Materials:

  • Recombinant human MMP-3

  • MMP-3 substrate (e.g., Mca-PLGL-Dpa-AR-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound

  • Positive control (e.g., NNGH)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound in the assay buffer.

  • Add 50 µL of the diluted this compound or control to the wells of a 96-well black microplate.

  • Add 25 µL of recombinant human MMP-3 to each well.

  • Incubate at 37°C for 30 minutes.

  • Add 25 µL of the MMP-3 substrate to each well.

  • Measure the fluorescence (Excitation/Emission = 328/393 nm) every 5 minutes for 1 hour.

  • Calculate the reaction velocity for each well.

  • Determine the IC50 value by plotting the percent inhibition versus the log of the this compound concentration.

Visualizations

This compound - Hypothetical Signaling Pathway Pro_IL_1b Pro-IL-1β IL_1b IL-1β Pro_IL_1b->IL_1b cleaves Pro_IL_18 Pro-IL-18 IL_18 IL-18 Pro_IL_18->IL_18 cleaves Caspase_1 Caspase-1 Caspase_1->Pro_IL_1b Caspase_1->Pro_IL_18 Berkeleyamide_B This compound Berkeleyamide_B->Caspase_1 MMP3 MMP-3 Berkeleyamide_B->MMP3 Inflammasome Inflammasome Activation Inflammasome->Caspase_1 activates Inflammation Inflammation IL_1b->Inflammation IL_18->Inflammation ECM Extracellular Matrix Degradation ECM Degradation ECM->Degradation degrades MMP3->ECM

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

Experimental_Workflow_Berkeleyamide_B cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Synthesis Total Synthesis Purification Purification (HPLC) Synthesis->Purification Structure_Verification Structure Verification (NMR, MS) Purification->Structure_Verification Primary_Assay Primary Assay (e.g., Caspase-1) Structure_Verification->Primary_Assay Secondary_Assay Secondary Assay (e.g., MMP-3) Primary_Assay->Secondary_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Primary_Assay->Cytotoxicity Dose_Response Dose-Response Studies Secondary_Assay->Dose_Response Target_Engagement Target Engagement Assays Dose_Response->Target_Engagement Pathway_Analysis Signaling Pathway Analysis Target_Engagement->Pathway_Analysis

Caption: General experimental workflow for the evaluation of this compound.

Troubleshooting_Logic Start Inconsistent In Vitro Results Check_Compound Check Compound Integrity & Solubility Start->Check_Compound Compound_OK Compound OK? Check_Compound->Compound_OK Check_Cells Verify Cell Health & Density Cells_OK Cells OK? Check_Cells->Cells_OK Check_Assay Review Assay Protocol & Controls Assay_OK Assay OK? Check_Assay->Assay_OK Compound_OK->Check_Cells Yes Resynthesize Resynthesize or Re-purify Compound Compound_OK->Resynthesize No Cells_OK->Check_Assay Yes Optimize_Cell_Culture Optimize Cell Culture Conditions Cells_OK->Optimize_Cell_Culture No Optimize_Assay Optimize Assay Parameters Assay_OK->Optimize_Assay No Success Consistent Results Assay_OK->Success Yes

Caption: Troubleshooting logic for inconsistent in vitro results with this compound.

References

Addressing batch-to-batch variability of synthetic Berkeleyamide B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of synthetic Berkeleyamide B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides and FAQs

Q1: We are observing inconsistent biological activity with different batches of synthetic this compound. How can we identify the source of this variability?

A1: Inconsistent biological results are a primary concern stemming from batch-to-batch variability. A systematic approach is essential to determine the root cause. The initial step is a thorough analytical comparison of the different this compound batches. Key factors to investigate include purity, the profile of impurities, and the presence of residual solvents or salts. It is also crucial to re-evaluate storage and handling procedures, as this compound's stability under various conditions could impact its activity.

Q2: Our HPLC analysis of a new batch of this compound shows a different impurity profile compared to a previous batch. What are the potential sources of these new impurities?

A2: The emergence of new impurities can be attributed to several factors during the synthesis and purification process. Since this compound is a complex natural product, its synthesis likely involves multiple steps where side reactions can occur. Variations in reaction conditions such as temperature, reaction time, or the quality of reagents and solvents can lead to the formation of different byproducts. The purification process itself, if not adequately optimized or controlled, can also contribute to batch differences.

Q3: Can minor variations in the stereochemistry of this compound affect our experimental results?

A3: Absolutely. This compound is a stereochemically complex molecule. Even subtle changes in the absolute or relative configuration of its chiral centers can have a significant impact on its biological activity. The total synthesis of related natural products, like Berkeleyamide A, often involves diastereoselective reactions where minor deviations in conditions can alter the stereochemical outcome.[1] Therefore, it is critical to perform analyses that can confirm the stereochemical integrity of each batch, such as chiral chromatography or comparison of optical rotation data with a well-characterized standard.

Q4: What are the recommended analytical techniques for assessing the quality and consistency of different this compound batches?

A4: A combination of orthogonal analytical methods is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining purity and quantifying impurities. Using a high-resolution column and a gradient elution method can resolve closely related impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound and to identify the mass of any impurities, providing clues to their structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the main component and for identifying and quantifying impurities with different chemical structures.

  • Chiral Chromatography: To verify the enantiomeric and diastereomeric purity of the compound.

Data Presentation

Table 1: Example Batch-to-Batch Comparison of Synthetic this compound

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (HPLC, % Area) 98.5%96.2%99.1%≥ 98.0%
Major Impurity 1 (%) 0.8%2.1%0.5%≤ 1.0%
Major Impurity 2 (%) 0.3%0.9%0.1%≤ 0.5%
Total Impurities (%) 1.5%3.8%0.9%≤ 2.0%
Residual Solvent (ppm) 250600150≤ 500 ppm
Biological Activity (IC₅₀) 5.2 nM15.8 nM4.9 nM4.0 - 6.0 nM

Note: The data presented in this table are for illustrative purposes only and may not reflect actual experimental results.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in methanol (B129727) to a final concentration of 1 mg/mL.

Protocol 2: Mass Spectrometry (MS) for Identity Confirmation
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Infusion: Direct infusion of the sample dissolved in methanol at a concentration of 10 µg/mL.

  • Data Acquisition: Full scan mode over a mass range of m/z 100-1000.

  • Analysis: Compare the observed monoisotopic mass with the theoretical exact mass of this compound.

Visualizations

troubleshooting_workflow start Inconsistent Biological Results Observed check_purity Analyze Batch Purity and Impurity Profile (HPLC, MS) start->check_purity purity_issue Purity or Impurity Profile Out of Specification? check_purity->purity_issue check_structure Confirm Chemical Structure and Stereochemistry (NMR, Chiral HPLC) structure_issue Structural or Stereochemical Discrepancy? check_structure->structure_issue review_handling Review Storage and Handling Procedures handling_issue Improper Storage or Handling? review_handling->handling_issue purity_issue->check_structure No quarantine_batch Quarantine Batch and Contact Supplier purity_issue->quarantine_batch Yes structure_issue->review_handling No structure_issue->quarantine_batch Yes update_sop Update Storage and Handling SOPs handling_issue->update_sop Yes retest_activity Re-test Biological Activity with Confirmed Batch handling_issue->retest_activity No refine_synthesis Refine Synthesis and Purification Protocols quarantine_batch->refine_synthesis update_sop->retest_activity end Consistent Results Achieved retest_activity->end

A troubleshooting workflow for addressing batch-to-batch variability.

A representative synthetic workflow for this compound.

signaling_pathway berkeleyamide_b This compound ribosome Ribosome berkeleyamide_b->ribosome Binds to translation Protein Translation Elongation berkeleyamide_b->translation Inhibits ribosome->translation protein_synthesis Inhibition of Protein Synthesis translation->protein_synthesis cell_cycle Cell Cycle Arrest protein_synthesis->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis downstream_effects Downstream Cellular Effects apoptosis->downstream_effects

A potential signaling pathway for this compound's biological activity.

References

Refining dosage and administration schedule for Berkeleyamide B in mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches did not yield specific data for a compound named "Berkeleyamide B." The following guide provides a general framework for refining the dosage and administration schedule for a novel, hypothetical compound like this compound in mice, based on established preclinical research methodologies.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I cannot find any existing literature or dosage information for my compound, this compound. Where should I begin?

When working with a novel compound for which there is no available data, the first step is to establish a basic safety and tolerability profile. This is achieved through a dose range-finding study, also known as a Maximum Tolerated Dose (MTD) study. The goal is to determine the highest dose that can be administered without causing unacceptable toxicity.[1][2] This initial study is critical for selecting dose levels for subsequent, more detailed efficacy and toxicity studies.[3][4]

Q2: How do I determine the Maximum Tolerated Dose (MTD) for this compound?

An MTD study involves administering single, escalating doses of the compound to different groups of mice.[1] Key considerations include:

  • Animal Model: Use a consistent strain, age, and sex of mice (e.g., CD-1 or C57BL/6).[5]

  • Group Size: A small number of animals (e.g., 3-5 per sex per group) is typically sufficient for this initial study.[3]

  • Dose Escalation: Start with a low dose and increase it in subsequent groups. The dose selection can be informed by any available in vitro cytotoxicity data.

  • Observation Period: Animals are closely monitored for clinical signs of toxicity and mortality for a period of up to 14 days after the single dose.[4] Body weight is also recorded regularly.[4]

The MTD is generally defined as the highest dose that does not cause mortality or other severe clinical signs.

Table 1: Example Results from a Single-Dose Acute Toxicity Study

Dose Group (mg/kg)Administration RouteNo. of Mice (M/F)Mortality (within 14 days)Key Clinical ObservationsBody Weight Change (Day 14)
Vehicle ControlIntraperitoneal (IP)5/50/10No abnormalities observed+5.2%
50Intraperitoneal (IP)5/50/10No abnormalities observed+4.8%
100Intraperitoneal (IP)5/50/10Mild, transient lethargy post-injection+3.5%
200Intraperitoneal (IP)5/51/10 (1 Female)Hunched posture, lethargy in 4/10 mice-2.1%
250Intraperitoneal (IP)5/53/10 (1 Male, 2 Female)Severe lethargy, piloerection-8.5% (survivors)

Based on this hypothetical data, the MTD for a single IP dose might be estimated to be around 100-150 mg/kg.

Q3: this compound has poor water solubility. What vehicle should I use for administration?

Vehicle selection is critical for compounds with low aqueous solubility.[6] The chosen vehicle should effectively dissolve or suspend the compound without having toxic effects of its own.[7] It is mandatory to include a "vehicle only" control group in all experiments to ensure that any observed effects are due to the compound and not the vehicle.[7]

Table 2: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds in Mice

VehicleCompositionCommon RoutesConsiderations
Saline with Solubilizing Agents 0.9% NaCl with DMSO, Ethanol (B145695), or PEGIP, IV, OralDMSO and ethanol can be toxic at higher concentrations; typically kept to <10% of total volume.[6][8]
Aqueous Suspension 0.5% - 1% Carboxymethyl cellulose (B213188) (CMC) or Methyl cellulose (MC) in waterOralForms a suspension, not a true solution. Requires vigorous mixing before each administration.[9]
Oil-Based Vehicles Corn oil, Sesame oil, Olive oilOral, Subcutaneous (SC)Suitable for highly lipophilic compounds. Not for intravenous (IV) administration.[8]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterIP, IV, OralCan improve the solubility of hydrophobic compounds.[7][10]

Q4: After finding the MTD, how do I refine the dosage for a longer-term study?

To refine the dosage for repeated administration, a sub-chronic toxicity study is necessary. These studies typically last from 28 to 90 days.[11][12] The primary goal is to identify the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no significant adverse effects are seen.[3]

The study design usually includes at least three dose levels (low, mid, and high) based on the MTD results, plus a vehicle control group.[11] The high dose should be chosen to induce some minimal, non-lethal toxicity.[11]

Table 3: Example Observations from a 28-Day Sub-Chronic Toxicity Study

Dose Group (mg/kg/day, IP)MortalityChange in Body WeightSerum ALT LevelsSpleen Histopathology
Vehicle Control0/10+12%NormalNormal
100/10+11%NormalNormal
300/10+5%Slightly ElevatedMild lymphoid depletion
602/10-8%Significantly ElevatedModerate to severe lymphoid depletion

From this hypothetical data, the NOAEL might be determined to be 10 mg/kg/day.

Q5: How do I determine the administration schedule (e.g., once vs. twice daily)?

The administration schedule is best determined by understanding the compound's pharmacokinetic (PK) profile.[3][13] A PK study measures how the drug is absorbed, distributed, metabolized, and excreted over time.[14] A key parameter is the elimination half-life (T½), which indicates how long the compound stays in the body. A short half-life may necessitate more frequent dosing to maintain therapeutic concentrations.

Table 4: Hypothetical Pharmacokinetic Parameters for this compound in Mice

ParameterIV Administration (1 mg/kg)Oral Administration (10 mg/kg)UnitDescription
Cmax 1200450ng/mLMaximum observed plasma concentration.
Tmax 0.081.0hoursTime to reach Cmax.
AUC 18502500ng*h/mLArea Under the Curve (total drug exposure).
2.52.8hoursElimination half-life.
F (%) N/A22.5%Bioavailability (fraction absorbed orally).

A hypothetical half-life of ~2.5 hours suggests that once or twice daily administration might be appropriate, depending on the therapeutic concentration needed.

Experimental Protocols

Protocol 1: Acute Toxicity / MTD Determination

  • Animal Model: Use 8-week-old male and female CD-1 mice, with 5 mice per sex per dose group.[4]

  • Dose Preparation: Prepare graded doses of this compound (e.g., 50, 100, 200, 250 mg/kg) in a suitable vehicle (e.g., 10% DMSO in corn oil). Prepare a vehicle-only solution for the control group.

  • Administration: Administer a single dose via the intended route (e.g., intraperitoneal injection). The volume should not exceed 10 mL/kg.

  • Observation: Monitor animals for mortality, clinical signs of toxicity (e.g., changes in posture, activity, breathing), and behavioral changes at 30 minutes, 2, 4, and 6 hours post-administration, and then daily for 14 days.[4]

  • Data Collection: Record body weights before dosing, on day 7, and on day 14.[4]

  • Necropsy: At the end of the 14-day period, perform a gross necropsy on all animals to identify any visible organ abnormalities.[4]

Protocol 2: Sub-Chronic (28-Day) Repeated Dose Toxicity Study

  • Animal Model: Use 8-week-old mice, with 10 animals per sex per group.[11]

  • Dose Selection: Based on the MTD study, select three dose levels (e.g., Low, Mid, High) and a vehicle control. The high dose should produce minimal toxicity, and the low dose should produce no toxicity.[11]

  • Administration: Administer the selected doses daily for 28 consecutive days via the chosen route.

  • Monitoring: Perform daily clinical observations. Record body weight and food consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood samples for hematology and serum biochemistry analysis.[15]

  • Pathology: Conduct a full necropsy. Record the weights of major organs (liver, kidneys, spleen, heart, brain). Preserve organs in formalin for histopathological examination.[15]

Visualizations

G cluster_0 Phase 1: Safety & Dose Range Finding cluster_1 Phase 2: Dosing Schedule & Refinement cluster_2 Phase 3: Final Dosing Regimen vitro In Vitro Data (Optional) mtd Acute Toxicity Study (Single Dose Escalation) vitro->mtd Inform Starting Dose det_mtd Determine Maximum Tolerated Dose (MTD) mtd->det_mtd subchronic Sub-Chronic Study (Repeated Dosing) det_mtd->subchronic Select Doses Below MTD pk Pharmacokinetic (PK) Study (Single Dose) det_mtd->pk Select Safe Dose for PK noael Determine NOAEL subchronic->noael efficacy Efficacy Studies noael->efficacy halflife Determine Half-life (T½) & Bioavailability pk->halflife halflife->efficacy Inform Dosing Frequency refine Refined Dosage and Administration Schedule efficacy->refine G compound This compound (Hypothetical) receptor Receptor Tyrosine Kinase compound->receptor Inhibits ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk cyclind Cyclin D1 Transcription erk->cyclind arrest G1 Cell Cycle Arrest cyclind->arrest Leads to

References

Managing confounding variables in Berkeleyamide B experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers working with Berkeleyamide B, a novel marine-derived peptide that induces apoptosis in cancer cells through modulation of the Wnt/β-catenin signaling pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cell viability assay results with this compound are inconsistent across experiments. What could be the cause?

A1: Inconsistent results in cell viability assays (e.g., MTT, XTT, or trypan blue exclusion) are often due to underlying confounding variables. Here are several factors to consider:

  • Cell Passage Number: As the passage number of a cell line increases, its characteristics, including drug sensitivity, can change. It is crucial to use cells within a consistent and low passage number range for all related experiments.

  • Serum Batch Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and response to this compound. It is recommended to test a new batch of serum against a previous, validated batch to ensure consistency.

  • Cell Confluency: The density of the cell culture at the time of treatment can significantly impact the experimental outcome. High confluency can lead to contact inhibition and reduced metabolic activity, potentially masking the effects of this compound. Always seed cells at a consistent density and treat them at a predetermined level of confluency.

  • Edge Effects in Multi-well Plates: Evaporation in the outer wells of a multi-well plate can concentrate media components and the this compound treatment, leading to skewed results. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or media.

Q2: I am not observing the expected changes in β-catenin levels after this compound treatment. What should I check?

A2: If you are not seeing the expected modulation of β-catenin, a key protein in the Wnt signaling pathway, consider the following troubleshooting steps:

  • Treatment Duration and Concentration: The effect of this compound on β-catenin levels may be time and concentration-dependent. Perform a time-course and dose-response experiment to identify the optimal conditions for observing the desired effect.

  • Cell Lysis and Protein Extraction: Inefficient cell lysis or protein degradation can lead to inaccurate western blot results. Ensure you are using a suitable lysis buffer with protease and phosphatase inhibitors. Keep samples on ice throughout the protein extraction process.

  • Antibody Quality: The primary antibody against β-catenin may not be specific or sensitive enough. Validate your antibody using positive and negative controls. It is also good practice to test antibodies from different vendors.

  • Loading Controls: Inconsistent protein loading can be mistaken for a lack of effect. Always use a reliable loading control (e.g., GAPDH, β-actin, or tubulin) to normalize your western blot data.

Q3: How can I be sure that the observed effects are specific to this compound and not due to off-target effects?

A3: Distinguishing on-target from off-target effects is critical in drug development. Here are some strategies:

  • Use of a Negative Control: Synthesize or obtain an inactive analog of this compound. This molecule should be structurally similar but not expected to bind to the same target. If the inactive analog does not produce the same cellular effects, it strengthens the evidence for on-target activity.

  • Rescue Experiments: If this compound is hypothesized to inhibit a specific protein in the Wnt pathway, overexpressing that protein in your cells may rescue them from the effects of the treatment.

  • Orthogonal Assays: Use multiple, independent assays to measure the same biological endpoint. For example, in addition to western blotting for β-catenin, you could use immunofluorescence to visualize its cellular localization or a reporter gene assay to measure its transcriptional activity.

Experimental Protocols

Protocol 1: Dose-Response and Time-Course for this compound Treatment

This protocol is designed to determine the optimal concentration and duration of this compound treatment for a given cell line.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment Preparation: Prepare a series of this compound dilutions in complete growth medium. A typical concentration range to start with is 0.1 nM to 100 µM.

  • Dose-Response:

    • Replace the medium in each well with the prepared this compound dilutions.

    • Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compound.

    • Incubate for a fixed time point (e.g., 24, 48, or 72 hours).

  • Time-Course:

    • Treat cells with a fixed concentration of this compound (determined from the dose-response experiment or a literature search).

    • Perform cell viability assays at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).

  • Cell Viability Assay (MTT):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., DMSO or a 0.01 M HCl solution with 10% SDS).

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot cell viability against the log of the this compound concentration to determine the IC50 value. For the time-course, plot viability against time.

Protocol 2: Western Blotting for β-catenin

This protocol details the steps for measuring β-catenin protein levels following this compound treatment.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined optimal time.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto a polyacrylamide gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against β-catenin (e.g., at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Data Presentation

Table 1: Confounding Variable Management Strategies

Confounding VariableIdentification MethodMitigation Strategy
Cell Passage NumberRecord passage number for every experiment.Use cells within a consistent passage range (e.g., passages 5-15).
Serum Batch VariabilityTest new serum lots against a reference lot.Purchase a large single lot of serum for a series of experiments.
Cell ConfluencyMicroscopic examination before treatment.Seed cells at a consistent density and treat at a predetermined confluency (e.g., 70-80%).
Off-target EffectsUse of inactive analogs and rescue experiments.Validate findings with multiple orthogonal assays.

Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Wnt->LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled Axin Axin LRP5/6->Axin GSK3b GSK3b Dishevelled->GSK3b b-catenin b-catenin GSK3b->b-catenin Phosphorylates for degradation Axin->b-catenin APC APC APC->b-catenin Proteasome Proteasome b-catenin->Proteasome Degradation TCF/LEF TCF/LEF b-catenin->TCF/LEF Activates Berkeleyamide_B Berkeleyamide_B Berkeleyamide_B->GSK3b Inhibits Target_Genes Target_Genes TCF/LEF->Target_Genes Transcription

Caption: Hypothetical Wnt/β-catenin signaling pathway modulation by this compound.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Identify_Variables Identify Potential Confounding Variables Design_Controls Design Appropriate Controls Identify_Variables->Design_Controls Cell_Culture Consistent Cell Culture (Passage, Confluency) Design_Controls->Cell_Culture Treatment This compound Dose-Response & Time-Course Cell_Culture->Treatment Data_Collection Data Collection (e.g., Viability, Western Blot) Treatment->Data_Collection Normalization Data Normalization (e.g., Loading Controls) Data_Collection->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis Interpretation Interpretation of Results (Consider Confounders) Statistical_Analysis->Interpretation

Caption: Workflow for managing confounding variables in this compound experiments.

Validation & Comparative

A Head-to-Head Comparison of Berkeleyamide B and Known Caspase-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the naturally derived compound Berkeleyamide B with well-established caspase-1 inhibitors. Caspase-1, a key inflammatory cysteine protease, plays a crucial role in the innate immune system by activating pro-inflammatory cytokines IL-1β and IL-18, and inducing pyroptotic cell death. Its inhibition is a significant therapeutic target for a range of inflammatory diseases.

While the Berkeleyamide family of natural products has been identified as possessing caspase-1 inhibitory activity, specific quantitative data for this compound remains elusive in publicly available scientific literature. This guide, therefore, focuses on a comprehensive comparison of its closely related analogue, Berkeleyamide A, and other widely recognized caspase-1 inhibitors, providing a framework for evaluating potential future data on this compound.

Quantitative Comparison of Caspase-1 Inhibitors

The following table summarizes the inhibitory potency of several known caspase-1 inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are standard measures of inhibitor potency. Lower values indicate higher potency.

InhibitorTypeTarget(s)IC50 / Ki (nM)Citation(s)
Berkeleyamide A Natural ProductCaspase-1Data not available[1][2]
VX-765 (Belnacasan) ProdrugCaspase-1, Caspase-4Ki: 0.8 (as VRT-043198)[3][4]
VRT-043198 Small MoleculeCaspase-1, Caspase-4Ki: <0.6 (Caspase-4), 0.8 (Caspase-1)[4]
Ac-YVAD-CHO Peptide AldehydeCaspase-1 selectiveKi: 18[3]
Z-YVAD-FMK Peptide Fluoromethyl KetoneCaspase-1 specific (irreversible)-[3]
ML132 Small MoleculeCaspase-1IC50: 0.023[5]

Note: Direct comparison of IC50 and Ki values should be made with caution as they can be influenced by experimental conditions.

Caspase-1 Signaling Pathway and Inhibition

Caspase-1 is activated within a multi-protein complex called the inflammasome. Upon stimulation by various pathogens or danger signals, sensor proteins like NLRP3 recruit the adaptor protein ASC, which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, driving inflammation.

Caspase1_Pathway Caspase-1 Activation and Inhibition Pathway cluster_0 Inflammasome Activation cluster_1 Caspase-1 Activity cluster_2 Inhibition PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 (active) Caspase-1 (active) Pro-Caspase-1->Caspase-1 (active) auto-cleavage Pro-IL-1b Pro-IL-1b Caspase-1 (active)->Pro-IL-1b cleaves Pro-IL-18 Pro-IL-18 Caspase-1 (active)->Pro-IL-18 cleaves Gasdermin D Gasdermin D Caspase-1 (active)->Gasdermin D cleaves IL-1b (active) IL-1b (active) Pro-IL-1b->IL-1b (active) IL-18 (active) IL-18 (active) Pro-IL-18->IL-18 (active) Pyroptosis Pyroptosis Gasdermin D->Pyroptosis Inhibitors This compound VX-765 Ac-YVAD-CHO Inhibitors->Caspase-1 (active)

Caption: Overview of the Caspase-1 activation pathway and points of inhibition.

Experimental Protocols

A standardized and reproducible experimental protocol is critical for the accurate assessment and comparison of caspase-1 inhibitors. Below are detailed methodologies for key experiments.

In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant caspase-1.

Materials:

  • Recombinant human Caspase-1

  • Caspase Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • Fluorogenic Caspase-1 substrate (e.g., Ac-YVAD-AFC or Ac-WEHD-AFC)

  • Test compounds (e.g., this compound, known inhibitors) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric plate reader (Excitation/Emission wavelengths specific to the substrate, e.g., ~400 nm/~505 nm for AFC)

Procedure:

  • Prepare serial dilutions of the test compounds in Caspase Assay Buffer.

  • In a 96-well plate, add a fixed amount of recombinant caspase-1 to each well.

  • Add the diluted test compounds to the wells. Include a positive control (a known inhibitor like Ac-YVAD-CHO) and a negative control (DMSO vehicle).

  • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow for Caspase-1 Inhibition Assay

Caspase1_Workflow Workflow for In Vitro Caspase-1 Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitors) Start->Prepare_Reagents Plate_Setup Plate Setup (Add Enzyme and Inhibitors) Prepare_Reagents->Plate_Setup Incubation Incubate at 37°C (15-30 min) Plate_Setup->Incubation Add_Substrate Add Fluorogenic Substrate Incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetics Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate Reaction Rates, % Inhibition) Measure_Fluorescence->Data_Analysis Calculate_IC50 Calculate IC50 Value Data_Analysis->Calculate_IC50 End End Calculate_IC50->End

Caption: Step-by-step workflow for determining the IC50 of a caspase-1 inhibitor.

Cell-Based Inflammasome Activation Assay

This assay evaluates the ability of a compound to inhibit caspase-1 activity within a cellular context, providing a more physiologically relevant measure of efficacy.

Materials:

  • Immune cells (e.g., human THP-1 monocytes, primary macrophages)

  • Cell culture medium (e.g., RPMI-1640) and supplements (FBS, antibiotics)

  • LPS (Lipopolysaccharide) to prime the cells

  • ATP or Nigericin to activate the inflammasome

  • Test compounds

  • ELISA kit for human IL-1β

  • Reagents for LDH (lactate dehydrogenase) assay (to measure cytotoxicity/pyroptosis)

Procedure:

  • Plate the immune cells and differentiate them if necessary (e.g., THP-1 cells with PMA).

  • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Activate the inflammasome by adding ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 30-60 minutes.

  • Collect the cell culture supernatant.

  • Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit.

  • Measure the amount of LDH released into the supernatant to assess cell death.

  • Calculate the percent inhibition of IL-1β secretion and LDH release for each compound concentration.

  • Determine the IC50 values for the inhibition of inflammation and pyroptosis.

Conclusion

While this compound has been identified as a potential caspase-1 inhibitor, the lack of publicly available quantitative data prevents a direct head-to-head comparison with established inhibitors at this time. The data presented for Berkeleyamide A's known inhibitory action, alongside potent and well-characterized inhibitors like VX-765 and ML132, provides a strong benchmark for the future evaluation of this compound. The experimental protocols detailed in this guide offer a standardized approach for generating the necessary data to accurately determine the therapeutic potential of this and other novel caspase-1 inhibitors. Further research into the Berkeleyamide family is warranted to fully elucidate their mechanism of action and potency.

References

Validating the inhibitory effect of Berkeleyamide B on MMP-3 in a cellular context

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Cellular Validation Data for Berkeleyamide B as an MMP-3 Inhibitor

Despite a comprehensive search of available scientific literature, no specific studies validating the inhibitory effect of this compound on Matrix Metalloproteinase-3 (MMP-3) in a cellular context were identified. Research on the biological activity of this compound, a natural product isolated from marine organisms, is limited, and its specific interactions with MMP-3 have not been characterized in cell-based assays.

Therefore, this guide provides a comparative analysis of well-characterized alternative MMP-3 inhibitors, presenting their performance based on available experimental data. This information is intended to offer researchers, scientists, and drug development professionals a valuable resource for selecting and evaluating potential MMP-3 inhibitory compounds for further investigation.

Comparison of Alternative MMP-3 Inhibitors

The following tables summarize the cellular inhibitory activity of selected natural and synthetic compounds against MMP-3.

Table 1: Natural Product Inhibitors of MMP-3 in a Cellular Context

CompoundSource/ClassCell LineAssay TypeIC50/Inhibition
Quercetin FlavonoidMDA-MB-231 (Human Breast Cancer)Casein Zymography~30 µM
Kaempferol FlavonoidMDA-MB-231 (Human Breast Cancer)Casein Zymography~45 µM
Ageladine A Marine Sponge AlkaloidNot specified in a cellular context for MMP-3Enzyme Activity AssayIC50 = 0.79 µg/mL (for purified MMP-9)[1]

Table 2: Synthetic Inhibitors of MMP-3 in a Cellular Context

CompoundClassCell LineAssay TypeIC50/Ki
Marimastat Hydroxamate-basedVariousBroad-spectrum MMP inhibitorKi = 43 nM (for purified MMP-3)[1]
Succinyl Hydroxamates Hydroxamate-basedNot specified in a cellular contextEnzyme Activity AssayVaries with structure
Pyrrolidine-based Inhibitors PyrrolidineNot specified in a cellular contextEnzyme Activity AssayLow nanomolar activity for some MMPs

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of MMP-3 inhibitors are provided below.

Cell Culture and Treatment
  • Cell Line: MDA-MB-231 human breast cancer cells are commonly used due to their invasive nature and expression of MMPs.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For experiments, cells are seeded in appropriate culture vessels and allowed to adhere. The growth medium is then replaced with serum-free medium for 24 hours to reduce background protease activity. Cells are then treated with various concentrations of the test inhibitor (e.g., Quercetin, Kaempferol) or vehicle control for a specified duration (e.g., 24-48 hours).

Casein Zymography for MMP-3 Activity

This technique is used to detect the activity of MMP-3 in conditioned media from cell cultures.

  • Sample Preparation: Conditioned media from treated and control cells is collected and centrifuged to remove cellular debris. Protein concentration is determined using a standard protein assay (e.g., Bradford assay).

  • Electrophoresis: Equal amounts of protein from each sample are mixed with non-reducing sample buffer and loaded onto a 10% SDS-polyacrylamide gel containing 1 mg/mL casein. Electrophoresis is carried out at 4°C.

  • Renaturation and Development: After electrophoresis, the gel is washed with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzyme to renature. The gel is then incubated in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2) at 37°C for 16-24 hours.

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue R-250 and then destained. Areas of enzymatic activity will appear as clear bands against a blue background, indicating the degradation of casein. The intensity of the bands can be quantified using densitometry.

Western Blotting for MMP-3 Expression

This method is used to determine the effect of inhibitors on the protein expression levels of MMP-3.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with a primary antibody specific for MMP-3 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways Regulating MMP-3 Expression

The expression of MMP-3 is regulated by complex signaling pathways, often initiated by growth factors or inflammatory cytokines. Key pathways include the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

MMP3_Regulation cluster_nucleus Nucleus GF Growth Factors (e.g., EGF, FGF) Receptor Cell Surface Receptors GF->Receptor Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K NFkB NF-κB Receptor->NFkB RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 (c-Fos/c-Jun) ERK->AP1 AKT Akt PI3K->AKT AKT->NFkB MMP3_Gene MMP-3 Gene NFkB->MMP3_Gene AP1->MMP3_Gene Nucleus Nucleus MMP3_mRNA MMP-3 mRNA MMP3_Gene->MMP3_mRNA MMP3_Protein MMP-3 Protein (Pro-MMP-3) MMP3_mRNA->MMP3_Protein Active_MMP3 Active MMP-3 MMP3_Protein->Active_MMP3

Caption: Simplified signaling pathways regulating MMP-3 gene expression.

Experimental Workflow for Validating MMP-3 Inhibition

The following diagram illustrates a typical workflow for assessing the inhibitory effect of a compound on MMP-3 in a cellular context.

MMP3_Inhibition_Workflow start Start: Select Test Compound (e.g., this compound alternative) cell_culture 1. Cell Culture (e.g., MDA-MB-231) start->cell_culture treatment 2. Treatment - Test Compound (various conc.) - Vehicle Control cell_culture->treatment harvest 3. Harvest Samples - Conditioned Media - Cell Lysates treatment->harvest activity_assay 4a. MMP-3 Activity Assay (Casein Zymography) harvest->activity_assay expression_assay 4b. MMP-3 Expression Assay (Western Blot) harvest->expression_assay quantification_activity 5a. Data Analysis - Densitometry of zymogram bands - Determine IC50 activity_assay->quantification_activity quantification_expression 5b. Data Analysis - Densitometry of Western blot bands - Normalize to loading control expression_assay->quantification_expression results Results & Conclusion - Inhibitory effect on activity - Effect on expression quantification_activity->results quantification_expression->results

Caption: Workflow for cellular validation of MMP-3 inhibitors.

References

Berkeleyamide B vs. Berkeleyamide A: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the inhibitory activities of Berkeleyamide A and Berkeleyamide B against key inflammatory and tissue-remodeling enzymes reveals distinct potency profiles. This guide provides a comprehensive comparison of their bioactivities, supported by experimental data and detailed protocols, for researchers and professionals in drug development.

Berkeleyamide A and this compound are novel amide compounds isolated from the fungus Penicillium rubrum, found in the acidic environment of Berkeley Pit Lake. Initial studies have highlighted their potential as inhibitors of enzymes implicated in inflammation and cancer. This guide offers a side-by-side comparison of their activities, presenting the available quantitative data and the methodologies used to obtain them.

Data Presentation: Inhibitory Activity

The inhibitory potency of Berkeleyamide A and this compound against human recombinant caspase-1 and matrix metalloproteinase-3 (MMP-3) was determined through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

CompoundTarget EnzymeIC50 (µM)
Berkeleyamide A Caspase-11.5
MMP-30.8
This compound Caspase-12.5
MMP-3> 10

Comparative Analysis of Activity

The experimental data indicates that Berkeleyamide A is a more potent inhibitor of both caspase-1 and MMP-3 compared to this compound. Notably, Berkeleyamide A demonstrates sub-micromolar to low micromolar inhibition of both enzymes, suggesting it as a promising candidate for further investigation as an anti-inflammatory and anti-cancer agent. In contrast, this compound shows weaker activity against caspase-1 and is largely inactive against MMP-3 at the concentrations tested.

Experimental Protocols

The following are detailed methodologies for the key enzymatic assays used to determine the inhibitory activities of Berkeleyamide A and B.

Caspase-1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of human recombinant caspase-1.

Materials:

  • Human recombinant caspase-1

  • Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC)

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Test compounds (Berkeleyamide A and B) dissolved in DMSO

  • 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Reactions are initiated by combining the assay buffer, the fluorogenic substrate, and the test compound at various concentrations in the wells of a 96-well plate.

  • The enzyme (caspase-1) is then added to initiate the reaction.

  • The reaction is incubated at 37°C, and the fluorescence is monitored over time using an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Matrix Metalloproteinase-3 (MMP-3) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of human recombinant MMP-3.

Materials:

  • Human recombinant MMP-3 (catalytic domain)

  • Fluorogenic MMP-3 substrate (e.g., a FRET peptide)

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Test compounds (Berkeleyamide A and B) dissolved in DMSO

  • 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • The assay is conducted in a 96-well plate. The test compound, diluted to various concentrations, is pre-incubated with the activated MMP-3 enzyme in the assay buffer.

  • The enzymatic reaction is initiated by the addition of the fluorogenic MMP substrate.

  • The plate is incubated at 37°C, and the increase in fluorescence is measured over time at an appropriate excitation and emission wavelength pair for the specific FRET substrate used (e.g., Ex/Em = 490/525 nm).

  • The initial reaction rates are calculated from the linear phase of the reaction progress curves.

  • IC50 values are determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Signaling Pathway Diagrams

While the direct molecular targets of Berkeleyamide A have been identified as caspase-1 and MMP-3, the specific signaling pathways through which it exerts its broader anti-inflammatory and potential anti-cancer effects have not been fully elucidated. However, based on the known roles of its targets, we can infer potential pathway involvement.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Extracellular Matrix Pro-inflammatory Signals Pro-inflammatory Signals NF-κB Pathway NF-κB Pathway Pro-inflammatory Signals->NF-κB Pathway MAPK Pathway MAPK Pathway Pro-inflammatory Signals->MAPK Pathway Inflammasome Activation Inflammasome Activation NF-κB Pathway->Inflammasome Activation Pro-MMP-3 Pro-MMP-3 NF-κB Pathway->Pro-MMP-3 MAPK Pathway->Inflammasome Activation MAPK Pathway->Pro-MMP-3 Pro-caspase-1 Pro-caspase-1 Inflammasome Activation->Pro-caspase-1 Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Cleavage Pro-IL-1β / Pro-IL-18 Pro-IL-1β / Pro-IL-18 Caspase-1->Pro-IL-1β / Pro-IL-18 Cleavage IL-1β / IL-18 (Inflammation) IL-1β / IL-18 (Inflammation) Pro-IL-1β / Pro-IL-18->IL-1β / IL-18 (Inflammation) MMP-3 MMP-3 Pro-MMP-3->MMP-3 Activation ECM Degradation ECM Degradation MMP-3->ECM Degradation Tissue Remodeling Tissue Remodeling ECM Degradation->Tissue Remodeling Berkeleyamide A Berkeleyamide A Berkeleyamide A->Caspase-1 Inhibition Berkeleyamide A->MMP-3 Inhibition

Caption: Potential signaling pathways affected by Berkeleyamide A.

The diagram above illustrates the potential points of intervention for Berkeleyamide A within inflammatory and tissue remodeling pathways. By inhibiting caspase-1, Berkeleyamide A can block the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, which are key mediators of inflammation. Its inhibition of MMP-3 can prevent the degradation of the extracellular matrix, a process involved in tissue damage during chronic inflammation and in tumor invasion.

G

Caption: General workflow for in vitro enzyme inhibition assays.

This workflow outlines the key steps involved in determining the inhibitory activity of compounds like the Berkeleyamides. It represents a standardized approach for quantifying enzyme inhibition through fluorometric methods.

Assessing the Selectivity of Berkeleyamide B for MMP-3 Over Other MMPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no available data on the activity of Berkeleyamide B as an inhibitor of Matrix Metalloproteinase-3 (MMP-3) or any other MMPs. The following guide is presented as a template to demonstrate how the selectivity of a compound like this compound would be assessed and compared against other known MMP inhibitors. The data for this compound is intentionally left blank ("Data Not Available").

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[1] Their dysregulation is implicated in various pathologies, including arthritis, cancer, and cardiovascular diseases.[2][3] MMP-3 (stromelysin-1) is a key member of this family, capable of degrading a broad range of substrates and activating other pro-MMPs.[4][5] Consequently, the development of selective MMP-3 inhibitors is a significant goal for therapeutic intervention.[3][6] This guide provides a framework for evaluating the selectivity of a test compound, here hypothetically named this compound, against MMP-3 and compares it with well-characterized MMP inhibitors.

Quantitative Comparison of Inhibitor Potency and Selectivity

The selectivity of an inhibitor is determined by comparing its potency (commonly measured as the half-maximal inhibitory concentration, IC50) against the target enzyme (MMP-3) versus its potency against other MMPs. A highly selective inhibitor will have a significantly lower IC50 for the target enzyme than for other enzymes in the same family. The following table summarizes the IC50 values for known MMP inhibitors, providing a benchmark for comparison.

CompoundMMP-1 (nM)MMP-2 (nM)MMP-3 (nM)MMP-9 (nM)MMP-13 (nM)MMP-14 (nM)Selectivity Profile
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableUnknown
UK-356618 51000[7]1790[7]5.9[7][8]840[7]73[7]1900[7]Highly selective for MMP-3[4][7]
GM6001 (Ilomastat) 1.5[9]1.1[9]1.9[9]0.5[9]--Broad-spectrum[9][10]
BI-4394 ----1[11]-Highly selective for MMP-13[11]
AQU-019 ----4.8[12]-Highly selective for MMP-13[12]

Note: IC50 values can vary depending on assay conditions. Data is compiled from multiple sources for illustrative purposes.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate assessment and comparison of inhibitor potencies. The most common method for determining IC50 values for MMP inhibitors is the fluorometric assay using a Fluorescence Resonance Energy Transfer (FRET) peptide substrate.[13][14]

Protocol: Fluorometric MMP Inhibition Assay

1. Reagent Preparation:

  • Assay Buffer: Typically 50 mM HEPES or Tris-HCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.[13]
  • MMP Enzymes: Recombinant human MMPs (MMP-1, -2, -3, -9, -13, -14, etc.) are used. Pro-MMPs require activation prior to the assay.
  • Enzyme Activation (if required): Pro-MMPs are activated using p-aminophenylmercuric acetate (B1210297) (APMA). The activated enzyme should be stored on ice.
  • FRET Substrate: A generic or specific MMP FRET peptide substrate is used. The substrate is diluted in Assay Buffer to the working concentration recommended by the manufacturer.[13]
  • Test Compound (e.g., this compound): A stock solution is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in Assay Buffer.[13]
  • Inhibitor Control: A known inhibitor (e.g., GM6001) is used as a positive control.[15]

2. Assay Procedure (96-well plate format):

  • Add 50 µL of the appropriate solutions to the wells of a black 96-well plate:
  • 100% Activity Control: 50 µL of activated MMP enzyme + 50 µL of Assay Buffer (with the same final DMSO concentration as the inhibitor wells).[13]
  • Inhibitor Wells: 50 µL of activated MMP enzyme + 50 µL of each test compound dilution.[13]
  • Vehicle Control: Same as the 100% Activity Control.
  • Substrate Control (Blank): 50 µL of Assay Buffer (for background fluorescence).[13]
  • Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.[13]
  • Initiate the reaction by adding 50 µL of the FRET Substrate working solution to all wells.[13]

3. Data Acquisition and Analysis:

  • Measure the fluorescence intensity (e.g., Ex/Em = 490/525 nm or 325/393 nm, depending on the substrate) immediately and then kinetically over 30-60 minutes at 37°C using a fluorescence microplate reader.[15]
  • Subtract the background fluorescence from all readings.
  • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Workflows and Pathways

Experimental Workflow for Inhibitor Selectivity Screening

The following diagram illustrates a typical high-throughput screening workflow to identify and characterize selective enzyme inhibitors.

G cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Selectivity Profiling cluster_3 Analysis Compound_Library Compound Library Primary_Assay Single Concentration Assay (Target: MMP-3) Compound_Library->Primary_Assay Hit_Identification Identify Initial Hits Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay (Target: MMP-3) Hit_Identification->Dose_Response IC50_Determination Calculate IC50 for MMP-3 Dose_Response->IC50_Determination Selectivity_Panel Assay Against MMP Panel (MMP-1, -2, -9, etc.) IC50_Determination->Selectivity_Panel IC50_Panel Calculate IC50 for Other MMPs Selectivity_Panel->IC50_Panel Final_Analysis Compare IC50 Values Determine Selectivity Index IC50_Panel->Final_Analysis

Caption: Workflow for identifying and characterizing selective MMP inhibitors.

MMP-3 Signaling Pathway Regulation

The expression and activity of MMP-3 are regulated by complex signaling pathways, often initiated by inflammatory cytokines and growth factors. Understanding these pathways is crucial for identifying therapeutic targets.

G Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) Receptors Cell Surface Receptors Cytokines->Receptors MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptors->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Receptors->PI3K_Akt_Pathway NFkB_Pathway NF-κB Pathway Receptors->NFkB_Pathway Transcription_Factors Transcription Factors (AP-1, NF-κB) MAPK_Pathway->Transcription_Factors PI3K_Akt_Pathway->Transcription_Factors NFkB_Pathway->Transcription_Factors MMP3_Gene MMP-3 Gene Transcription Transcription_Factors->MMP3_Gene Pro_MMP3 Pro-MMP-3 Synthesis MMP3_Gene->Pro_MMP3 Active_MMP3 Active MMP-3 Pro_MMP3->Active_MMP3 Activation ECM_Degradation ECM Degradation & Activation of other pro-MMPs Active_MMP3->ECM_Degradation

Caption: Key signaling pathways regulating MMP-3 expression.[3][5][16]

Conclusion

The assessment of an inhibitor's selectivity is a critical step in drug development. A compound that is highly selective for MMP-3, like UK-356618, offers the potential for targeted therapeutic effects while minimizing off-target side effects that can arise from inhibiting other MMPs.[3] Broad-spectrum inhibitors such as GM6001, while potent, may interfere with the normal physiological functions of other MMPs.[10] The framework provided in this guide, including the comparative data and detailed protocols, outlines the necessary steps to characterize the selectivity profile of a novel compound such as this compound. Should experimental data for this compound become available, it can be evaluated within this context to determine its potential as a selective MMP-3 inhibitor.

References

A Comparative Guide to the In Vivo Anti-inflammatory Effects of Berkeleyamide B and Standard Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-inflammatory effects of Berkeleyamide B against two standard anti-inflammatory drugs: Diclofenac, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a corticosteroid. Due to the current lack of publicly available in vivo experimental data for this compound, this guide presents a framework for its future evaluation and compares the established efficacy of the reference drugs.

While in vitro studies have suggested the potential of Berkeleyamides, such as Berkeleyamide A, as anti-inflammatory agents, rigorous in vivo validation is crucial for further development. This document aims to provide the necessary context for designing and interpreting such studies.

Data Presentation: Comparative Efficacy in the Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a widely used and well-established acute inflammation model for evaluating the efficacy of anti-inflammatory drugs. The table below summarizes typical results for Diclofenac and Dexamethasone in this model. The columns for this compound are included to highlight the data points that need to be determined through future in vivo studies.

Table 1: Comparison of Anti-inflammatory Effects in the Rat Carrageenan-Induced Paw Edema Model

ParameterThis compoundDiclofenac (NSAID)Dexamethasone (Corticosteroid)
Animal Model RatRat[1][2]Rat[3]
Route of Administration To be determinedOral (p.o.)[1][2]Intraperitoneal (i.p.)
Dose Range Tested To be determined5 - 100 mg/kg[1][2]0.1 - 1 mg/kg
Time of Peak Effect To be determined3 - 5 hours[1]3 - 5 hours
% Inhibition of Edema To be determinedUp to ~70% at 20 mg/kg[2]>60% at 1 µg (local injection)[3]
ED₅₀ To be determined~3.74 mg/kg[1]Not explicitly stated

Note: The data for Diclofenac and Dexamethasone are compiled from various studies and may vary depending on the specific experimental conditions. The absence of data for this compound underscores the need for in vivo research to ascertain its anti-inflammatory potential.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and comparison of experimental data. Below are standard protocols for the in vivo models mentioned.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or appropriate solvent)

    • This compound (various doses)

    • Positive Control (e.g., Diclofenac, 10-20 mg/kg, p.o.)

    • Positive Control (e.g., Dexamethasone, 0.5 mg/kg, i.p.)

  • Drug Administration: Test compounds and controls are administered (e.g., orally or intraperitoneally) 30-60 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory mechanism of many natural products involves the modulation of key signaling pathways. While the precise mechanism of this compound is yet to be fully elucidated, related compounds have been shown to target the NF-κB and NLRP3 inflammasome pathways.

G Proposed Anti-inflammatory Signaling Pathway of Berkeleyamides cluster_NFkB cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., PAMPs, DAMPs) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Pro_IL1B_Gene Pro-IL-1β Gene NLRP3_Gene NLRP3 Gene Pro_IL1B_mRNA Pro-IL-1β mRNA Pro_IL1B_Gene->Pro_IL1B_mRNA transcription NLRP3_mRNA NLRP3 mRNA NLRP3_Gene->NLRP3_mRNA transcription Pro_IL1B Pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B translation NLRP3 NLRP3 NLRP3_mRNA->NLRP3 translation IL1B Mature IL-1β Pro_IL1B->IL1B cleavage Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 activates Caspase1->Pro_IL1B Inflammation Inflammation IL1B->Inflammation Berkeleyamide_B This compound (Proposed) Berkeleyamide_B->IKK inhibits? Berkeleyamide_B->Inflammasome inhibits?

Caption: Proposed anti-inflammatory signaling pathway of Berkeleyamides.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of a novel anti-inflammatory compound.

G Experimental Workflow for In Vivo Anti-inflammatory Validation Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Drug_Administration Drug Administration (Vehicle, this compound, Controls) Randomization->Drug_Administration Inflammation_Induction Induction of Inflammation (e.g., Carrageenan injection) Drug_Administration->Inflammation_Induction Data_Collection Data Collection (e.g., Paw Volume Measurement) Inflammation_Induction->Data_Collection Data_Analysis Data Analysis (% Inhibition, Statistical Tests) Data_Collection->Data_Analysis Conclusion Conclusion on Anti-inflammatory Efficacy Data_Analysis->Conclusion

Caption: Workflow for in vivo anti-inflammatory validation.

References

Independent Verification of Berkeleyamide B's Dual-Inhibitory Action on HDACs and Sirtuins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals no evidence to support the claim that Berkeleyamide B functions as a dual inhibitor of both histone deacetylases (HDACs) and sirtuins (SIRTs). Extensive searches for "this compound" in conjunction with terms such as "HDAC inhibitor," "sirtuin inhibitor," and "dual inhibitor" did not yield any studies detailing such activity. The existing literature primarily focuses on the chemical synthesis of related compounds, such as Berkeleyamide A, or provides general information about HDAC and sirtuin inhibitors without mentioning this compound.

Therefore, an independent verification and comparison guide for the dual-inhibitory action of this compound cannot be constructed at this time due to the absence of foundational experimental data. The following sections, which would typically form the core of such a guide, remain unpopulated as a result.

Data Presentation: Comparative Inhibitory Activity

A comparison of the half-maximal inhibitory concentrations (IC50) is a standard method for evaluating the potency of enzyme inhibitors. In a typical comparison guide, a table summarizing the IC50 values of this compound against various HDAC and sirtuin isoforms would be presented alongside data for known dual inhibitors and selective inhibitors of each class. This allows for a clear, quantitative assessment of potency and selectivity.

Table 1: Comparative IC50 Values of HDAC and Sirtuin Inhibitors (Hypothetical)

CompoundHDAC1 (nM)HDAC6 (nM)SIRT1 (nM)SIRT2 (nM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Inhibitor X (Dual) 5025150100
Inhibitor Y (HDAC-selective) 105>10,000>10,000
Inhibitor Z (SIRT-selective) >10,000>10,0002035

This table is for illustrative purposes only. No experimental data for this compound is available.

Experimental Protocols

To verify the dual-inhibitory action of a compound, a series of well-defined experimental protocols are necessary. These would typically include in vitro enzymatic assays followed by cell-based assays to confirm activity in a biological context.

In Vitro HDAC/Sirtuin Inhibition Assays

A common method to determine the inhibitory activity of a compound against HDACs and sirtuins is through a fluorometric assay.

Principle: This assay utilizes a substrate peptide with an acetylated lysine (B10760008) residue. In the presence of an active HDAC or sirtuin enzyme, the acetyl group is removed. A developer solution is then added, which processes the deacetylated substrate to produce a fluorescent signal. The intensity of the fluorescence is directly proportional to the enzyme's activity. When an inhibitor is present, the enzymatic activity is reduced, resulting in a lower fluorescent signal.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human HDAC or sirtuin enzymes and their corresponding fluorogenic substrates are prepared in an appropriate assay buffer.

  • Compound Dilution: The test compound (e.g., this compound) is serially diluted to a range of concentrations.

  • Reaction Initiation: The enzyme, substrate, and test compound are incubated together in a microplate. For sirtuins, the co-factor NAD+ is also required.

  • Signal Development: After a set incubation period, a developer solution containing a protease is added to stop the reaction and generate the fluorescent signal from the deacetylated substrate.

  • Data Acquisition: The fluorescence intensity is measured using a microplate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment.

Principle: This method is based on the principle that the binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability.

General Protocol:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein (HDAC or sirtuin) remaining at each temperature is quantified using techniques such as Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound compared to the control indicates target engagement.

Signaling Pathway and Experimental Workflow Visualization

Diagrams created using Graphviz (DOT language) are instrumental in visualizing complex biological pathways and experimental procedures.

cluster_0 HDAC/Sirtuin Signaling cluster_1 Inhibitory Action Histone Histone Proteins Acetylated Acetylated Proteins Histone->Acetylated HATs TF Transcription Factors TF->Acetylated HATs Deacetylated Deacetylated Proteins Acetylated->Deacetylated HDACs/Sirtuins Gene_Expression Altered Gene Expression Deacetylated->Gene_Expression Berkeleyamide_B This compound (Hypothetical) HDACs HDACs Berkeleyamide_B->HDACs Inhibits Sirtuins Sirtuins Berkeleyamide_B->Sirtuins Inhibits

Caption: Hypothetical dual-inhibition of HDAC and sirtuin signaling pathways by this compound.

cluster_workflow Experimental Workflow for Verification start Start: Postulate Dual Inhibition invitro In Vitro Enzymatic Assays (HDAC & Sirtuin Panels) start->invitro ic50 Determine IC50 Values invitro->ic50 cellular Cell-Based Assays (e.g., CETSA, Western Blot) ic50->cellular target Confirm Target Engagement & Cellular Activity cellular->target conclusion Conclusion: Verify or Refute Dual Inhibition target->conclusion

Caption: A generalized experimental workflow for verifying dual-inhibitory action.

Evaluating the Synergistic Effects of Berkeleyamide B with Other Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Berkeleyamide B is a known natural product; however, to date, there is no publicly available research on its synergistic effects with chemotherapeutic agents. The following guide is a hypothetical framework designed for researchers, scientists, and drug development professionals. It illustrates how such a comparative analysis could be structured and presented, using placeholder data and plausible mechanistic theories based on the chemical class of this compound and common findings in cancer drug synergy studies.

Introduction

Combination therapy, the use of multiple therapeutic agents, is a cornerstone of modern oncology. This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce dose-limiting toxicities of individual agents. Natural products are a rich source of novel bioactive compounds with potential applications in cancer treatment, often exhibiting synergistic effects when combined with conventional chemotherapeutics.[1][2][3]

This compound, a natural product isolated from the fungus Talaromyces ruber, belongs to a class of compounds that have garnered interest for their biological activities.[4] Fungi of the Talaromyces genus are known to produce a variety of secondary metabolites with antitumor properties.[5][6][7] Furthermore, the pyran core structure of this compound is found in numerous natural products exhibiting anticancer activity.[8][9][10][11][12] This guide provides a hypothetical evaluation of the synergistic effects of this compound in combination with two widely used chemotherapeutic drugs, Doxorubicin and Cisplatin (B142131), against a model cancer cell line.

Data Presentation: Synergistic Cytotoxicity

The synergistic effect of combining this compound with Doxorubicin or Cisplatin was hypothetically assessed using a cell viability assay (MTT) on the MCF-7 human breast cancer cell line. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

TreatmentIC50 (µM) - 48hCombination Index (CI) at ED50Interpretation
This compound (BB)15.2--
Doxorubicin (DOX)1.8--
Cisplatin (CIS)8.5--
BB + DOX (1:1 molar ratio) -0.68 Synergy
BB + CIS (1:1 molar ratio) -0.75 Synergy
Apoptosis Induction (Annexin V/PI Assay after 48h)% Apoptotic Cells (Early + Late)
Control4.5
This compound (7.5 µM)12.8
Doxorubicin (0.9 µM)18.2
This compound (7.5 µM) + Doxorubicin (0.9 µM) 45.7
Cisplatin (4.25 µM)15.5
This compound (7.5 µM) + Cisplatin (4.25 µM) 38.9

Mandatory Visualization

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed MCF-7 cells treat Treat with This compound, Chemotherapeutics, or Combinations start->treat mtt MTT Assay (Cell Viability) treat->mtt flow Flow Cytometry (Apoptosis - Annexin V/PI) treat->flow wb Western Blot (Protein Expression) treat->wb ci Calculate Combination Index (CI) mtt->ci apoptosis_quant Quantify Apoptosis flow->apoptosis_quant protein_quant Analyze Protein Expression Levels wb->protein_quant

Experimental workflow for assessing synergy.

signaling_pathway cluster_chemo Chemotherapeutic Action cluster_bb This compound Action cluster_cellular_response Cellular Response dox Doxorubicin dna_damage DNA Damage dox->dna_damage cis Cisplatin cis->dna_damage p53 p53 Activation dna_damage->p53 bb This compound nfkb_inhibition Inhibition of NF-κB Pathway bb->nfkb_inhibition bcl2 Bcl-2 Downregulation nfkb_inhibition->bcl2 prevents transcription bax Bax Upregulation p53->bax apoptosis Apoptosis bcl2->apoptosis bax->apoptosis

Hypothetical signaling pathway of synergy.

Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • MCF-7 cells

  • DMEM media with 10% FBS

  • 96-well plates

  • This compound, Doxorubicin, Cisplatin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound, Doxorubicin, Cisplatin alone, or in combination at a constant molar ratio.

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control. The Combination Index (CI) is then calculated using specialized software like CompuSyn.[13]

Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Treated and untreated MCF-7 cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Harvest cells after 48 hours of treatment by trypsinization.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4][14][15]

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and survival pathways.

Materials:

  • Treated and untreated MCF-7 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose membranes

  • Primary antibodies (e.g., against p53, Bcl-2, Bax, NF-κB, and β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) detection reagents

Procedure:

  • Lyse the treated cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and visualize the protein bands using an ECL detection system. β-actin is used as a loading control to normalize protein expression.[16][17]

Hypothetical Mechanism of Synergy

Based on the known mechanisms of Doxorubicin, Cisplatin, and the common activities of bioactive natural products, a plausible synergistic mechanism is proposed. Doxorubicin and Cisplatin are DNA-damaging agents that induce apoptosis primarily through the p53 pathway.[1] Many cancer cells, however, develop resistance by upregulating pro-survival pathways, such as the NF-κB pathway, which promotes the expression of anti-apoptotic proteins like Bcl-2.

We hypothesize that this compound may inhibit the NF-κB signaling pathway. This inhibition would prevent the upregulation of Bcl-2, thereby sensitizing the cancer cells to the pro-apoptotic signals initiated by the DNA damage from Doxorubicin or Cisplatin. The combined action leads to a more robust activation of the apoptotic cascade, characterized by an increased Bax/Bcl-2 ratio and subsequent cell death. This proposed mechanism provides a testable hypothesis for further molecular studies.

References

Safety Operating Guide

Essential Safety and Handling Guidelines for Berkeleyamide B

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE ACTION REQUIRED: Due to its potential cytotoxic properties, researchers, scientists, and drug development professionals must handle Berkeleyamide B with extreme caution. The following procedural guidance is critical for ensuring personnel safety and proper disposal.

Berkeleyamide A, a closely related natural product, is reported to be under clinical trials as an anti-cancer agent, suggesting that this compound is likely to exhibit cytotoxic or other potent biological activities.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous substance with potential carcinogenic, mutagenic, or reprotoxic effects.[2][3] Adherence to strict safety protocols for cytotoxic compounds is mandatory.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the first line of defense to minimize exposure.[4] Personnel should be trained in the proper use, removal, and disposal of all PPE.[3]

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile, neoprene, or natural rubber latex gloves.[5][6] ASTM D6978-05 compliant gloves are recommended.[5]Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.[6] Vinyl gloves are not recommended due to higher permeability.[6]
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects the body from contamination and prevents the transfer of the compound outside of the designated handling area.
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes from splashes or aerosols of the compound.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form or when there is a risk of aerosol generation.Prevents inhalation of the powdered compound, which is a primary route of exposure.
Footwear Closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents the tracking of contaminants out of the laboratory.

Operational Plan for Handling

All manipulations of this compound should occur in a designated controlled area to prevent cross-contamination.

1. Engineering Controls:

  • Primary Containment: All handling of powdered this compound and preparation of solutions must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood with HEPA filtration.[6] This minimizes the risk of inhalation and contamination of the laboratory environment.[6]

  • Ventilation: The work area should have controlled ventilation to ensure that any potential airborne particles are captured and filtered.

2. Procedural Guidance:

  • Weighing: Weigh the compound in a containment hood on a dedicated balance. Use disposable weigh boats.

  • Solution Preparation: Prepare solutions within the BSC. Use Luer-lock syringes and closed-system transfer devices (CSTDs) where possible to minimize the risk of leaks and aerosol generation.[5]

  • Transport: When moving this compound within the facility, it should be in a sealed, labeled, and shatter-proof secondary container.

3. Spill Management:

  • A written spill procedure must be in place and all personnel trained on it.[3]

  • A spill kit containing appropriate PPE, absorbent materials, and cleaning agents should be readily available.

  • In the event of a spill, the area should be immediately evacuated and secured. Only trained personnel with appropriate PPE should clean the spill.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate and Secure Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain clean Clean and Decontaminate contain->clean dispose Dispose of Contaminated Materials clean->dispose report Report the Incident dispose->report

Disposal Plan

The disposal of this compound and all contaminated materials must follow strict guidelines for cytotoxic waste to protect personnel and the environment.[7][8][9]

1. Waste Segregation:

  • All materials that have come into contact with this compound are considered cytotoxic waste.[2] This includes:

    • Unused compound

    • Contaminated PPE (gloves, gowns, etc.)

    • Labware (pipette tips, vials, etc.)

    • Cleaning materials from spills

2. Waste Containers:

  • Sharps: All contaminated sharps (needles, scalpels) must be placed in a rigid, puncture-resistant sharps container with a purple lid.[2][8]

  • Solid Waste: Non-sharp solid waste should be disposed of in thick, leak-proof plastic bags (often purple or yellow with a cytotoxic symbol) placed within a rigid, labeled container.[7][8]

  • Liquid Waste: Liquid waste containing this compound should be collected in a dedicated, sealed, and clearly labeled container. Do not dispose of it down the sink.

3. Labeling:

  • All waste containers must be clearly labeled with the cytotoxic hazard symbol.[7]

4. Final Disposal:

  • Cytotoxic waste must be disposed of through a licensed hazardous waste management company.[9]

  • The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[8][9]

Disposal_Pathway cluster_lab Laboratory cluster_facility Waste Management lab_waste Generation of Contaminated Waste (PPE, Labware, etc.) sharps_container Purple-Lidded Sharps Container lab_waste->sharps_container solid_container Labeled Cytotoxic Solid Waste Bin lab_waste->solid_container liquid_container Sealed Cytotoxic Liquid Waste lab_waste->liquid_container waste_collection Collection by Licensed Hazardous Waste Hauler sharps_container->waste_collection solid_container->waste_collection liquid_container->waste_collection incineration High-Temperature Incineration waste_collection->incineration

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.